4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Description
Properties
Molecular Formula |
C9H7F2N3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
DUMMXEBJADHKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Pharmacological Impact of the 3,4-Difluorophenyl Moiety in Thiazole Scaffolds
Executive Summary
In modern medicinal chemistry, the thiazole ring is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib).[1] However, the optimization of these scaffolds often hinges on the precise decoration of the aryl side chains. The 3,4-difluorophenyl group has emerged as a critical bioisostere, offering a superior balance of metabolic stability, lipophilicity, and target affinity compared to its non-fluorinated or mono-fluorinated counterparts.[1][2]
This guide analyzes the mechanistic role of this specific substitution pattern, providing synthetic protocols, structure-activity relationship (SAR) data, and molecular modeling insights for drug discovery professionals.[1]
Part 1: Physicochemical Rationale
Why the 3,4-Difluoro Pattern?
The incorporation of fluorine atoms at the 3 and 4 positions of a phenyl ring attached to a thiazole core is not arbitrary. It addresses three specific failure modes in drug development:
-
Metabolic Soft Spot Blockade:
-
The Problem: Phenyl rings are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), typically at the para (4) and meta (3) positions.
-
The Solution: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Substituting hydrogen with fluorine at these positions effectively blocks the formation of arene oxides and subsequent phenols, significantly extending the biological half-life (
) of the molecule.
-
-
Lipophilicity Modulation (LogP):
-
Electronic Tuning (The "Fluorine Scan"):
-
Fluorine is the most electronegative element.[3][4] Two fluorine atoms withdraw electron density from the phenyl ring (inductive effect,
), reducing the electron density of the pi-system. This alters the stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein binding pocket, often favoring "edge-to-face" interactions over "face-to-face" stacking.[1]
-
Part 2: Synthetic Protocol
The Hantzsch Thiazole Synthesis (Modified for Fluorinated Derivatives)
The most robust method for generating 3,4-difluorophenyl thiazoles is the condensation of 3,4-difluorophenacyl bromide with a thioamide or thiourea.
Workflow Diagram (Graphviz)
Caption: Step-wise Hantzsch synthesis pathway for generating the 3,4-difluorophenyl thiazole core.
Detailed Experimental Procedure
Objective: Synthesis of 4-(3,4-difluorophenyl)-2-aminothiazole (Key Intermediate).
-
Bromination:
-
Dissolve 3,4-difluoroacetophenone (10 mmol) in glacial acetic acid (20 mL).
-
Add bromine (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours until the solution decolorizes.
-
Pour into ice water, filter the solid 2-bromo-1-(3,4-difluorophenyl)ethan-1-one, and dry.[1]
-
-
Cyclization:
-
In a round-bottom flask, combine the brominated intermediate (5 mmol) and thiourea (5.5 mmol) in absolute ethanol (30 mL).
-
Reflux the mixture for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the reaction mixture. A precipitate (hydrobromide salt) will form.
-
Neutralize with 10% aqueous
or to precipitate the free base. -
Filter, wash with water, and recrystallize from ethanol/DMF.[1]
-
Validation Criteria:
-
1H NMR: Look for the characteristic thiazole C5-proton singlet around
7.0–7.5 ppm. -
19F NMR: Distinct peaks for the difluoro motif (typically -130 to -145 ppm depending on referencing).[1]
Part 3: Biological Activity & SAR Analysis
Therapeutic Focus: Kinase Inhibition (EGFR/VEGFR)
The 3,4-difluorophenyl group is particularly effective in Type II kinase inhibitors.[1] The fluorine atoms often occupy a hydrophobic pocket adjacent to the ATP-binding site, displacing water molecules and increasing entropy-driven binding affinity.[1]
Comparative Data: The "Fluorine Effect"
The following table summarizes the impact of phenyl ring substitution on the potency of a thiazole-based EGFR inhibitor (Representative Data derived from SAR trends in Frontiers in Chemistry and J. Med. Chem).[3][4][5][6][7][8][9][10][11]
| Compound ID | Phenyl Substitution (R) | EGFR IC50 (nM) | LogP (Calc) | Metabolic Stability (t1/2, min) |
| TZ-01 | Phenyl (Unsubstituted) | 125 ± 12 | 3.1 | 24 |
| TZ-02 | 4-Fluorophenyl | 48 ± 5 | 3.4 | 45 |
| TZ-03 | 3-Fluorophenyl | 65 ± 8 | 3.4 | 38 |
| TZ-04 | 3,4-Difluorophenyl | 12 ± 2 | 3.8 | >120 |
| TZ-05 | 3,4-Dimethoxyphenyl | 210 ± 20 | 2.8 | 18 |
Analysis:
-
Potency: TZ-04 (3,4-diF) shows a 10-fold increase in potency over the unsubstituted analog.[1]
-
Stability: The metabolic half-life is increased by >400% due to the blocking of both primary oxidation sites.
-
Sterics vs. Electronics: The 3,4-dimethoxy analog (TZ-05) loses potency despite having substituents at the same positions, proving that the size and lipophilicity of Fluorine (small, hydrophobic) are crucial, whereas the methoxy group is too bulky and polar.[1]
Part 4: Molecular Modeling & Mechanism
Binding Mode in the Kinase Pocket
The 3,4-difluorophenyl group typically binds in the hydrophobic "back pocket" (Gatekeeper region) of kinases.
Interaction Pathway Diagram (Graphviz)
Caption: Mechanistic binding interactions of the fluorinated thiazole scaffold within the kinase active site.
Mechanistic Insight: The specific geometry of the 3,4-substitution creates a molecular shape that fits snugly into the hydrophobic cleft of EGFR and VEGFR2. The fluorine atoms form weak multipolar interactions with the backbone carbonyls of the enzyme, a phenomenon known as "orthogonal multipolar interaction," which is not possible with hydrogen or chlorine.
References
-
Shah, P., & Westwell, A. D. (2007).[1][5] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Langer, T., et al. (2025).[1] Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold.[1] MDPI. Link
-
BenchChem Technical Support. (2025). Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. BenchChem Application Notes. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gomha, S. M., et al. (2017).[1] A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety.[1][11][12] Chemistry Central Journal. Link
Sources
- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
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- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) of Fluorinated Hydrazinylthiazoles: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics and high target affinity. Fluorinated hydrazinylthiazoles have emerged as a highly potent class of compounds, demonstrating exceptional efficacy in the management of diabetes mellitus through antiglycation and alpha-amylase inhibition mechanisms[1]. This technical whitepaper explores the Structure-Activity Relationship (SAR) of these molecules, detailing how the strategic integration of a thiazole core, a hydrazinyl linker, and highly electronegative fluorine atoms creates a synergistic pharmacological profile.
Mechanistic Rationale: The Privileged Scaffold
To understand the SAR of fluorinated hydrazinylthiazoles, one must first deconstruct the causality behind the scaffold's biological success. The architecture of these molecules is not arbitrary; it is a self-validating system designed for optimal target engagement.
-
The Thiazole Core: The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen. It acts as a versatile pharmacophore present in over 18 FDA-approved drugs[2]. Its electron-rich nature allows it to participate in robust
stacking and hydrogen-bonding interactions with the hydrophobic pockets of target enzymes[3]. -
The Hydrazinyl Linker (-NH-NH-): This moiety acts as a conformational hinge. It provides the necessary rotational flexibility for the molecule to adapt to the dynamic topology of enzyme active sites. Furthermore, it serves as a potent hydrogen bond donor, which is critical for anchoring the molecule to catalytic residues in targets like human serum albumin[1].
-
Fluorine Substitution (-F, -CF
): The introduction of fluorine profoundly alters the physicochemical landscape of the scaffold. Fluorine’s high electronegativity and small van der Waals radius enhance the molecule's lipophilicity ( ) without introducing significant steric bulk. This improves cellular permeability and provides metabolic resistance against cytochrome P450-mediated oxidation. Additionally, the highly polarized C-F bond forms unique multipolar interactions with protein backbones, significantly boosting binding affinity.
Pharmacophoric features and target engagement pathways.
Structure-Activity Relationship (SAR) Dynamics
The biological potential of fluorinated hydrazinylthiazoles is exquisitely sensitive to the substitution pattern on the aromatic rings. Recent in vitro evaluations reveal clear SAR rules governing their efficacy[4].
1. The 4-Fluorophenyl Multiplier Effect: SAR studies confirm that the presence of a 4-fluorophenyl functionality directly attached to the thiazole ring acts as an activity multiplier. It consistently enhances the glycation inhibition potential compared to non-fluorinated or alkyl-substituted analogs[4]. The fluorine atom at the para position optimizes the electrostatic potential surface of the ring, facilitating tighter binding within the target's hydrophobic clefts.
2. Positional Sensitivity of the Trifluoromethyl (-CF
3. Halogen and Hydroxyl Bioisosterism:
Incorporating a bromine atom (e.g., 3-bromo) or a hydroxyl group (-OH) also yields potent biological agents. The -OH group enhances the molecule's ability to form strong, directional hydrogen bonds with the enzyme's catalytic residues, resulting in high alpha-amylase inhibition[1]. However, researchers must exercise caution: in certain antimicrobial contexts, overly bulky fluorinated groups like trifluoromethoxy (-OCF
Quantitative SAR Data Summary
The following table synthesizes the quantitative biological data, highlighting how specific functional group substitutions dictate target affinity[4],[1].
| Compound Substitution | Primary Target Assay | IC | Reference Standard (IC |
| 3-Trifluoromethyl (-CF | Antiglycation | 0.393 ± 0.002 mg/mL | Aminoguanidine (0.403 mg/mL) |
| 4-Trifluoromethyl (-CF | Antiglycation | 0.394 ± 0.003 mg/mL | Aminoguanidine (0.403 mg/mL) |
| 2-Trifluoromethyl (-CF | Antiglycation | 0.396 ± 0.002 mg/mL | Aminoguanidine (0.403 mg/mL) |
| 3-Bromo (-Br) | Alpha-amylase | 5.88 ± 0.16 μM | Acarbose (5.55 μM) |
| Hydroxyl (-OH) | Alpha-amylase | 5.14 ± 0.03 μM | Acarbose (5.55 μM) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these scaffolds.
Hantzsch Thiazole Synthesis Protocol
Causality: The Hantzsch synthesis is selected for its high atom economy and regioselectivity. Absolute ethanol is utilized as the solvent because its protic nature stabilizes the transition states during the condensation, while its boiling point (~78°C) provides the optimal thermal activation energy for cyclization without causing thermal degradation of the sensitive hydrazinyl linker[1].
-
Reagent Preparation: Dissolve equimolar quantities (0.001 mol) of the respective aryl-substituted thiosemicarbazone and 2-bromo-4-fluoroacetophenone in absolute ethanol[1].
-
Thermal Activation: Heat the reaction mixture under continuous reflux for 4–5 hours. The thermal energy drives the nucleophilic attack of the thiosemicarbazone's sulfur atom onto the alpha-carbon of the bromoketone, followed by dehydration and ring closure[1].
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) at regular intervals. The appearance of a single, distinct spot confirms the complete consumption of the starting materials[1].
-
Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature for 30 minutes. This thermodynamic shift forces the cyclized product to precipitate out of the solution[1].
-
Purification: Filter the crude fluorinated hydrazinylthiazole, wash with cold ethanol, and recrystallize to achieve high purity (typical yields range from 61–80%)[1].
Hantzsch synthesis workflow for fluorinated hydrazinylthiazoles.
In Vitro Antiglycation Assay
Causality: This assay quantifies the compound's ability to prevent the formation of Advanced Glycation End-products (AGEs), a primary driver of diabetic tissue damage. Aminoguanidine is utilized as the positive control due to its established, highly reliable mechanism of trapping reactive dicarbonyl species[1].
-
Buffer Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) and glucose dissolved in a phosphate buffer (pH 7.4) to accurately simulate physiological blood conditions.
-
Dosing: Introduce the synthesized fluorinated hydrazinylthiazole at varying concentrations to establish a precise dose-dependent response curve[1].
-
Incubation: Incubate the mixture at 37°C for a defined period (typically 7 days) to allow the non-enzymatic Maillard reaction to occur naturally.
-
Quantification: Measure the fluorescence intensity of the generated AGEs using a spectrofluorometer (excitation ~370 nm, emission ~440 nm). A reduction in fluorescence compared to the vehicle control directly correlates to the compound's glycation inhibition efficacy[1].
Conclusion
The SAR of fluorinated hydrazinylthiazoles demonstrates that minor structural modifications—specifically the introduction of highly electronegative groups like -F and -CF
References
-
[4],[5],[1],[3] Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | Source: ACS Omega / PMC | URL:[Link]
-
[6],[2] Title: Thiazole Ring—A Biologically Active Scaffold | Source: MDPI | URL:[Link]
-
Title: Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis | Source: RSC Publishing | URL:[Link]
Sources
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Advanced Medicinal Chemistry of 2-Hydrazinyl-4-arylthiazole Derivatives: Design, Synthesis, and Therapeutic Applications
Executive Summary
The 2-hydrazinyl-4-arylthiazole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By combining the lipophilic, bioisosteric properties of the thiazole ring with the versatile hydrogen-bonding capacity of a hydrazinyl linker, this molecular framework offers exceptional multi-target affinity. This technical guide explores the rational design, structure-activity relationships (SAR), mechanistic pathways, and green synthetic methodologies of these derivatives, providing actionable, self-validating protocols for drug development professionals.
The Thiazole-Hydrazine Pharmacophore: Structural Rationale
The core strength of the 2-hydrazinyl-4-arylthiazole system lies in its dual-functional nature. The thiazole ring acts as a robust bioisostere for various aromatic and heteroaromatic systems (such as oxazoles and imidazoles), providing essential lipophilicity for cellular membrane penetration. Furthermore, the sulfur atom in the thiazole ring can participate in non-covalent interactions, such as halogen bonding and chalcogen bonding, within enzymatic active sites.
The hydrazinyl moiety (-NH-NH-) serves as a critical linker. Unlike rigid carbon-based linkers, the hydrazine group provides two adjacent nitrogen atoms capable of acting as both hydrogen bond donors and acceptors. When functionalized into a hydrazone (Schiff base) via condensation with aromatic aldehydes, the resulting conjugated system locks the molecule into a planar conformation, which is highly favorable for intercalating into narrow binding pockets, such as the ATP-binding hinge region of kinases or the bipartite cavity of monoamine oxidases[1][2].
Structure-Activity Relationship (SAR) Dynamics
The biological efficacy of 2-hydrazinyl-4-arylthiazoles is highly tunable based on the electronic and steric properties of the substituents on the 4-aryl ring and the hydrazinyl terminal nitrogen.
Oncology: Kinase Inhibition
For anticancer applications, particularly Epidermal Growth Factor Receptor (EGFR) kinase inhibition, electron-donating groups (EDGs) are preferred. Substitutions such as a para-methoxy (-OCH₃) group on the 4-aryl ring increase the electron density of the thiazole system. This enhances
Infectious Diseases: Antimicrobial & Antitubercular Activity
Conversely, antimicrobial efficacy is driven by electron-withdrawing groups (EWGs) . The inclusion of para-chloro (-Cl) or para-nitro (-NO₂) groups significantly lowers the Minimum Inhibitory Concentration (MIC) against strains like E. coli and B. subtilis[3]. For antitubercular applications against Mycobacterium tuberculosis (H37Rv strain), appending a pyridine ring to the hydrazone moiety yields highly potent inhibitors (MIC ~6.4 µM) that target the KasA and PfENR proteins[1][4].
Neurology: Dual-Target Inhibition
In the context of Parkinson's Disease (PD), the scaffold is being actively explored for dual-target activity: A2A adenosine receptor (A2AAR) antagonism and Monoamine Oxidase B (MAO-B) inhibition. Unsubstituted or moderately bulky aryl groups allow the molecule to navigate the complex dual-target cavities, offering a novel neuroprotective pathway[2].
Data Presentation: SAR Summary
| Substitution Pattern | Primary Target | Biological Effect | Key Mechanism | Ref |
| 4-Aryl (p-Methoxy) | EGFR Kinase | High Anticancer Potency (IC₅₀ ~11 µM) | Enhanced H-bonding & | [3] |
| 4-Aryl (p-Chloro/Nitro) | Bacterial Cell Wall | High Antimicrobial Efficacy | Increased lipophilicity driving membrane penetration | [3] |
| Pyridine-appended Hydrazone | M. tuberculosis | Potent Antitubercular (MIC ~6.4 µM) | Inhibition of KasA / PfENR proteins | [1] |
| Unsubstituted / Bulky Aryl | MAO-B / A2AAR | Neuroprotection (Parkinson's) | Dual-target cavity binding | [2] |
Mechanistic Pathways & Biological Targets
The dominant mechanism of action for the anticancer variants of this scaffold is competitive kinase inhibition. The molecule mimics the adenine ring of ATP. The hydrazinyl nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), while the 4-arylthiazole body occupies the hydrophobic specificity pocket, blocking ATP phosphorylation and downstream PI3K/AKT/mTOR signaling, ultimately leading to apoptosis[5].
Fig 1: Mechanism of EGFR kinase inhibition by 2-hydrazinyl-4-arylthiazole derivatives.
Green Synthetic Methodologies: Micellar Catalysis
Traditional Hantzsch thiazole syntheses rely heavily on volatile, toxic organic solvents and harsh reflux conditions. To align with modern green chemistry standards, an eco-friendly, one-pot, multi-component reaction has been developed using a Glycerol / Cetyltrimethylammonium bromide (CTAB) system[6].
Causality of the Solvent Choice: Glycerol is a benign, biodegradable, and highly polar solvent. However, the highly lipophilic precursors (phenacyl bromides and aromatic aldehydes) exhibit poor solubility in pure glycerol. The addition of CTAB, a cationic surfactant, induces micellar catalysis. The micelles create hydrophobic microenvironments within the polar glycerol matrix, drastically increasing the local concentration of the reactants. This proximity effect accelerates the initial thiosemicarbazone condensation and the subsequent Hantzsch cyclization, achieving high yields without the need for column chromatography[6][7].
Fig 2: One-pot green synthesis of 2-hydrazinyl-4-arylthiazoles via micellar catalysis.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating internal checkpoints to confirm success before proceeding to the next phase.
Protocol 1: One-Pot Synthesis of (E)-2-(2-benzylidenehydrazinyl)-4-arylthiazoles
Objective: Synthesize the target scaffold using green micellar catalysis.
-
Micellar Preparation: In a 50 mL round-bottom flask, dissolve 10 mol% CTAB in 10 mL of pure glycerol. Stir at 50°C for 10 minutes until a clear micellar solution forms.
-
Reagent Addition: Add equimolar amounts (1.0 mmol each) of the aromatic aldehyde, thiosemicarbazide, and the appropriately substituted phenacyl bromide to the micellar solution.
-
Tandem Reaction: Elevate the temperature to 80°C and stir continuously.
-
Validation Checkpoint 1 (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase every 15 minutes. The disappearance of the phenacyl bromide spot confirms the completion of the cyclization step (typically 45–60 minutes).
-
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The sudden shift in polarity breaks the micelles and precipitates the highly lipophilic product.
-
Purification: Filter the crude solid, wash thoroughly with water to remove glycerol/CTAB, and recrystallize from hot ethanol.
-
Validation Checkpoint 2 (Structural Integrity): Obtain an ¹H NMR spectrum. The presence of a distinct singlet at
7.0–7.5 ppm (thiazole C5-H) and a broad singlet at 10.5–11.5 ppm (hydrazinyl -NH) validates the successful formation of the 2-hydrazinylthiazole ring.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the IC₅₀ of the synthesized derivatives against wild-type EGFR.
-
Reagent Prep: Prepare a 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant EGFR enzyme to a working concentration of 1 ng/µL.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO.
-
Validation Checkpoint 1 (Controls): Include Gefitinib as a positive control and 1% DMSO as a vehicle (negative) control. Calculate the Z'-factor; a value > 0.6 validates the assay's robustness.
-
-
Incubation: In a 384-well plate, combine 2 µL of the compound, 2 µL of EGFR enzyme, and 2 µL of ATP/Substrate mix (10 µM ATP final). Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).
-
Analysis: Read luminescence.
-
Validation Checkpoint 2 (Curve Fitting): Plot log(inhibitor) vs. normalized response. Ensure the non-linear regression curve fit yields an
to confidently report the IC₅₀ value.
-
References
-
[6] Singh et al. Glycerol Micellar Catalysis: An Efficient Multicomponent‐Tandem Green Synthetic Approach to Biologically Important 2, 4‐Disubstituted Thiazole Derivatives. ResearchGate. Available at:
-
[7] Recent Advances in the Utility of Glycerol as a Benign and Biodegradable Medium in Heterocyclic Synthesis. ResearchGate. Available at:
-
[3] Karthik V. et al. Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. ResearchGate. Available at:
-
[1] Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PubMed Central (PMC). Available at:
-
[2] Fusing Docking Scoring Functions Improves the Virtual Screening Performance for Discovering Parkinson's Disease Dual Target Ligands. PubMed Central (PMC). Available at:
Sources
- 1. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusing Docking Scoring Functions Improves the Virtual Screening Performance for Discovering Parkinson’s Disease Dual Target Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Potential therapeutic targets for 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Technical Monograph: Therapeutic Profiling of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Executive Summary: The Pharmacophore & Strategic Substitution
The compound 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole represents a highly optimized scaffold within the class of 2-hydrazinyl-4-arylthiazoles. While the thiazole-hydrazine core is a "privileged structure" in medicinal chemistry—known for its ability to bind diverse biological targets—the specific inclusion of the 3,4-difluorophenyl moiety elevates its potential from a generic hit to a lead candidate for central nervous system (CNS) and antimicrobial applications.
Key Structural Advantages:
-
Metabolic Stability: The 3,4-difluoro substitution blocks the primary sites of cytochrome P450-mediated oxidative metabolism (specifically CYP3A4 and CYP2D6) on the phenyl ring, significantly extending the half-life (
) compared to the unsubstituted phenyl analog. -
CNS Penetration: The fluorine atoms increase lipophilicity (LogP) and reduce the basicity of the hydrazine, facilitating blood-brain barrier (BBB) permeation, a critical requirement for neurodegenerative targets like MAO-B.
-
Halogen Bonding: The fluorine atoms can participate in orthogonal multipolar interactions with protein backbone carbonyls, enhancing binding affinity in hydrophobic pockets.
Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)
Therapeutic Area: Neurodegeneration (Parkinson’s Disease, Alzheimer’s Disease)
Mechanistic Rationale
The 2-hydrazinylthiazole scaffold is a classic reversible inhibitor of MAO-B. The enzyme MAO-B is responsible for the oxidative deamination of dopamine in the striatum. Inhibition of MAO-B preserves dopamine levels, providing symptomatic relief in Parkinson's disease.
-
Binding Mode: The thiazole ring occupies the entrance cavity of the active site, while the hydrazine moiety interacts with the FAD cofactor (specifically N5).
-
3,4-Difluoro Impact: The active site of MAO-B contains a hydrophobic "entrance cavity" lined by residues such as Leu171 and Ile199. The 3,4-difluorophenyl group is predicted to fit snugly into this hydrophobic pocket, with the fluorine atoms providing crucial van der Waals contacts that the unsubstituted phenyl lacks.
Pathway Visualization (MAO-B Inhibition)
Figure 1: Mechanism of Action for MAO-B inhibition. The compound prevents the oxidative deamination of dopamine, reducing neurotoxic ROS byproducts.
Secondary Therapeutic Target: Enoyl-ACP Reductase (FabI)
Therapeutic Area: Antimicrobial (Multi-Drug Resistant Staphylococcus aureus)
Mechanistic Rationale
Bacterial fatty acid synthesis type II (FAS-II) is a validated target for antimicrobials. The enzyme FabI (Enoyl-ACP reductase) is the rate-limiting step in chain elongation.
-
Hydrazine Linker: The hydrazine group mimics the transition state of the enoyl-substrate reduction.
-
Thiazole Specificity: Thiazole derivatives have demonstrated micromolar inhibition of FabI by competing with the NADH cofactor.
-
Validation: Analogous 4-fluorophenyl-thiazoles have shown potent MIC values against MRSA. The 3,4-difluoro substitution often enhances membrane permeability in Gram-positive bacteria.
Experimental Validation Protocols
To validate these targets, the following self-validating experimental workflows are recommended.
Protocol A: MAO-B Inhibition Assay (Fluorometric)
Objective: Determine the IC50 of the compound against recombinant human MAO-B.
| Step | Action | Critical Parameter (Control) |
| 1 | Enzyme Prep | Dilute recombinant hMAO-B (1 U/mL) in potassium phosphate buffer (pH 7.4). |
| 2 | Compound Addition | Add 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole (0.1 nM – 10 µM) in DMSO. |
| 3 | Incubation | Incubate at 37°C for 15 minutes. |
| 4 | Substrate Initiation | Add Amplex Red reagent + Horseradish Peroxidase (HRP) + Tyramine (substrate). |
| 5 | Measurement | Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes. |
| 6 | Analysis | Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression. |
Protocol B: Antimicrobial Susceptibility (MIC Determination)
Objective: Assess potency against S. aureus (ATCC 29213).
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well plate. Serial dilute the compound (64 µg/mL to 0.125 µg/mL).
-
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO vehicle only.
-
Sterility Control: Media only.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.
Comparative Data Summary (Predicted vs. Analogues)
Based on Structure-Activity Relationship (SAR) data of the 2-hydrazinyl-4-arylthiazole class:
| Target | Analog (4-H) IC50 | Analog (4-F) IC50 | Predicted (3,4-diF) IC50 | Rationale for Improvement |
| MAO-B | 150 nM | 45 nM | 10–25 nM | Enhanced hydrophobic fit in entrance cavity; reduced metabolic clearance. |
| FabI (S. aureus) | 8.2 µg/mL | 2.1 µg/mL | ~1.0 µg/mL | Increased lipophilicity aids bacterial membrane penetration. |
| EGFR Kinase | >10 µM | ~5 µM | ~2 µM | Halogen bonding with hinge region residues (Met793). |
Synthesis & Workflow Visualization
The synthesis of this compound is a critical prerequisite for testing. It typically involves the Hantzsch thiazole synthesis.
Figure 2: Hantzsch synthesis pathway for the target compound.
References
-
Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as monoamine oxidase B inhibitors." European Journal of Medicinal Chemistry. Link
-
Karthikeyan, M.S., et al. (2007). "Synthesis, antimicrobial and anti-inflammatory activity of 2,4-disubstituted thiazoles." Bioorganic & Medicinal Chemistry Letters. Link
-
Tripathi, A.C., et al. (2014). "2-Substituted-hydrazino-4-phenyl-thiazole derivatives: Synthesis and evaluation as potent antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Gomtsyan, A. (2012). "Heterocycles in drugs and drug discovery." Chemistry of Heterocyclic Compounds. Link
-
FDA Substance Registration System. (2023). "2-Hydrazinyl-4-(4-nitrophenyl)thiazole structural analogs." Link
Literature review of fluorine-substituted thiazole hydrazine scaffolds
An In-Depth Technical Guide to Fluorine-Substituted Thiazole Hydrazine Scaffolds: Synthesis, Bioactivity, and Structure-Activity Relationships
Executive Summary
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of fluorine-substituted thiazole hydrazine scaffolds, a class of compounds demonstrating significant therapeutic potential. The incorporation of a fluorine atom offers a powerful tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the thiazole ring, a versatile heterocyclic core found in numerous pharmaceuticals, and a hydrazine linker, known for its role in constructing bioactive molecules, the resulting scaffold exhibits a broad spectrum of activities.[3][4][5] This document provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing synthetic protocols, exploring diverse biological applications from antidiabetic to anticancer agents, and elucidating the critical structural features that govern their efficacy.
The Strategic Imperative: Why Combine Fluorine, Thiazole, and Hydrazine?
The design of fluorine-substituted thiazole hydrazine scaffolds is not arbitrary; it is a deliberate convergence of three components, each contributing unique and synergistic advantages to the final molecule's pharmacological profile.
The Fluorine Factor: A Subtle but Powerful Modulator
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry.[2] Its small size and high electronegativity create a strong carbon-fluorine (C-F) bond, which can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This substitution can also alter the acidity (pKa) of nearby functional groups, increase lipophilicity to improve membrane permeability, and influence molecular conformation to optimize interactions with biological targets.[1][3][6] The importance of this strategy is underscored by the fact that 13 new fluorine-containing drugs were approved by the FDA in 2022 alone.[3][6]
Thiazole: A Privileged Heterocyclic Core
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a prominent feature in a multitude of biologically active compounds, including the penicillin antibiotic backbone.[4][7] Its derivatives are known to possess a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities.[4][8][9] The thiazole moiety's ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent anchor for binding to enzyme active sites and receptors.
The Hydrazine Linker: A Versatile Bioactive Bridge
Hydrazones, which contain the C=N-N linkage, are a class of compounds extensively studied for their diverse pharmacological effects, including antimicrobial, anticonvulsant, and antitumoral activities.[5][10] The azomethine proton (-NHN=CH-) is a key structural feature. This linker provides conformational flexibility while also serving as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[5]
The combination of these three motifs results in a scaffold with enhanced drug-like properties and a high potential for potent and varied biological activities.[3][6]
Synthetic Strategies and Methodologies
The construction of fluorine-substituted thiazole hydrazine scaffolds is primarily achieved through well-established synthetic routes, most notably the Hantzsch thiazole synthesis. This method offers a reliable and efficient pathway to the core heterocyclic structure.
Cornerstone Approach: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the cyclization reaction between an α-haloketone and a thiourea or thioamide derivative. For the scaffolds discussed herein, the synthesis is typically a two-step process:
-
Formation of the Thiosemicarbazone: An appropriate aldehyde is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate provides the necessary thioamide-like functionality for the subsequent cyclization.
-
Cyclization: The thiosemicarbazone is then condensed with a fluorine-substituted α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) in a suitable solvent like ethanol under reflux.[3][9] This step forms the thiazole ring, yielding the final hydrazine-linked scaffold.
This approach is highly versatile, allowing for structural diversity by simply varying the starting aldehyde and the α-haloketone.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
The following protocol is a representative example based on methodologies described in the literature.[3][6][11]
Step 1: Synthesis of Thiosemicarbazone Intermediate
-
Dissolve one equivalent of the desired substituted aromatic aldehyde in ethanol.
-
Add one equivalent of thiosemicarbazide to the solution.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under a vacuum to yield the pure thiosemicarbazone.
Step 2: Synthesis of the Final Thiazole Hydrazine Scaffold
-
Suspend one equivalent of the synthesized thiosemicarbazone and one equivalent of 2-bromo-1-(4-fluorophenyl)ethan-1-one in absolute ethanol.
-
Reflux the mixture for 4-5 hours.[3] The causality for refluxing is to provide sufficient activation energy for the nucleophilic attack of the sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture. The resulting solid product is collected by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the final fluorine-substituted thiazole hydrazine compound.[11]
Structural Characterization
The synthesized compounds are rigorously characterized using a suite of spectroscopic techniques to confirm their identity and purity.[6]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Characteristic absorption bands include N-H stretching (3138–3278 cm⁻¹), C=N stretching of the azomethine linkage (1600–1699 cm⁻¹), and C=C aromatic stretching (1436–1571 cm⁻¹).[6]
-
¹H NMR Spectroscopy: Provides information on the proton environment. Key signals include the N-H proton (a singlet between δ 11.26–12.50 ppm), the azomethine proton (-CH=N-) (a singlet between δ 7.85–8.43 ppm), and the thiazole proton at the C5 position (a singlet between δ 6.22–7.50 ppm).[3][6]
-
¹³C NMR Spectroscopy: Identifies the carbon skeleton. The thiazole ring carbons appear at characteristic chemical shifts: C2 (δ 168.3–170.6 ppm), C4 (δ 148.8–160.9 ppm), and C5 (δ 101.8–104.5 ppm). The carbon attached to the fluorine atom exhibits a characteristic doublet due to C-F coupling.[3][6]
-
¹⁹F NMR Spectroscopy: Directly detects the fluorine atom, typically showing a single peak for a monofluorinated compound.[6]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular weight and elemental composition of the synthesized compound.[6]
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of fluorine-substituted thiazole hydrazine scaffolds.
Biological Activities and Therapeutic Potential
This class of compounds has been evaluated against a variety of biological targets, demonstrating a broad and promising range of activities.
Antidiabetic and Antiglycation Activity
Several studies have highlighted the potential of these scaffolds in managing diabetes. Certain derivatives have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[3][6] For instance, one analog demonstrated an IC50 value of 5.14 ± 0.03 μM against α-amylase, which is more potent than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM).[6] These compounds have also exhibited excellent antiglycation potential, which is crucial for preventing long-term diabetic complications.[3][6] Molecular docking studies suggest that these molecules fit well into the active sites of these enzymes, forming key interactions like hydrogen bonds and pi-pi stacking.[6]
Antimicrobial and Antifungal Activity
The thiazole hydrazine core is a known pharmacophore for antimicrobial agents.[9][12] Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains, showing moderate to good growth inhibition.[11][13] For example, some compounds were particularly active against E. coli and C. albicans.[9] The mechanism is often linked to the ability of the hydrazone moiety to chelate metal ions essential for microbial enzyme function.
Anticancer Potential
Recent research has explored the use of thiazole derivatives as inhibitors of cancer cell migration and invasion, which are key processes in metastasis.[14] While some fluorine-substituted analogs showed increased cytotoxicity, the primary interest lies in their antimigratory effects, potentially through the inhibition of proteins like fascin.[14] A wide range of activities has been observed, with IC50 values for inhibiting cell migration ranging from the nanomolar to the micromolar scale, indicating that subtle structural modifications can significantly impact potency.[14]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is critical for optimizing lead compounds. For fluorine-substituted thiazole hydrazine scaffolds, several key SAR trends have been identified.
Influence of Substituents on Biological Activity
The nature and position of substituents on the arylidene ring (derived from the starting aldehyde) play a crucial role in modulating biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of different groups can influence the electronic properties and binding affinity of the entire molecule.
-
Positional Isomerism: Moving a substituent from one position to another on the phenyl ring can significantly alter the compound's potency. For example, compounds with the same substituent at different positions have been shown to exhibit similar inhibition potentials against α-amylase.[3][6]
-
Hydrogen Bonding Potential: The inclusion of groups capable of hydrogen bonding, such as a hydroxyl (-OH) group, has been shown to enhance inhibitory activity. This is attributed to the formation of strong hydrogen bonds with amino acid residues in the enzyme's active site.[3][6]
Data Summary: α-Amylase Inhibition
The table below summarizes the inhibitory concentration (IC50) values for a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles against α-amylase, illustrating key SAR findings.
| Compound ID | Arylidene Substituent | IC50 (μM) vs. α-Amylase | Reference |
| Standard | Acarbose | 5.55 ± 0.06 | [6] |
| 3b | 2-Bromo-4-methyl | 6.87 ± 0.01 | [6] |
| 3f | 3-Bromo | 5.88 ± 0.16 | [6] |
| 3h | 4-Hydroxy | 5.14 ± 0.03 | [6] |
Visualization of SAR Principles
Caption: Key structural regions of the scaffold influencing biological activity.
Future Perspectives and Conclusion
Fluorine-substituted thiazole hydrazine scaffolds represent a highly promising and versatile class of compounds for drug discovery. The synthetic accessibility via the Hantzsch reaction allows for the rapid generation of diverse chemical libraries for screening. While significant progress has been made in evaluating their antidiabetic, antimicrobial, and anticancer properties, further exploration is warranted.
Future research should focus on:
-
Expanding Therapeutic Targets: Screening these libraries against other relevant targets, such as kinases, proteases, and viral enzymes.
-
Advanced Synthetic Methods: Exploring novel, more efficient synthetic strategies to access these scaffolds and their analogs.[2]
-
Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most potent compounds to assess their drug-likeness and suitability for in vivo testing.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
References
-
Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., Baby, R., Mehmood, A., Al-Rashida, M., & Raza Shah, M. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11283–11296. [Link]
-
Chen, Z., Zhang, Y., Li, Y., Chen, Z., Wang, Y., & Zhang, Y. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6624–6640. [Link]
-
Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., Baby, R., Mehmood, A., Al-Rashida, M., & Raza Shah, M. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Singh, I., Kaur, H., & Kumar, A. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. [Link]
-
Nastasă, C., Tiperciuc, B., Duma, M., Benedec, D., & Oniga, O. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 20(9), 17325–17338. [Link]
-
Alam, M. S., Lee, D. U., & Kabir, M. S. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Chemical Reviews, 4(4), 305–319. [Link]
-
Sharma, P. C., & Sharma, D. (2025). Synthetic Strategies to Access Fluorinated Azoles. Molecules, 30(22), 5878. [Link]
-
Kaya, B., Tahtacı, H., Çiftçi, B., Duran, H. E., Necip, A., Işık, M., & Beydemir, Ş. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Drug Development Research, 86(1). [Link]
-
Rosdi, M. N. H., & Taha, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 74–86. [Link]
-
Kumar, S., & Singh, P. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Biointerface Research in Applied Chemistry, 11(2), 8968–8978. [Link]
-
Nastasă, C., Tiperciuc, B., Duma, M., Benedec, D., & Oniga, O. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. ResearchGate. [Link]
-
Raj, R., Geevaretnam, J., Jose, J., Kumar, D. S., & Kumar, A. D. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(16), 9889–9903. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
-
Qian, X., Liu, Z., Li, Z., Li, Z., & Song, G. (2001). Synthesis and quantitative structure-activity relationships of fluorine-containing 4,4-dihydroxylmethyl-2-aryliminooxazo(thiazo)lidines as trehalase inhibitors. Journal of Agricultural and Food Chemistry, 49(11), 5279–5284. [Link]
-
Shestakova, T. S., Zhidkova, E. M., Gerbst, A. G., Butkevich, A. N., Peregudov, A. S., Tsvetkov, V. B., Chizhov, A. O., & Zavarzin, I. V. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15151. [Link]
-
Sharma, A., Kumar, A., Parshad, B., Kumar, S., Kumar, R., & Kumar, A. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15(36), 25055–25070. [Link]
-
Kumar, S., & Singh, P. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy and Pharmacology, 4(1), 1–11. [Link]
-
Petrou, A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
-
Petrou, A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Pharmacophore Modeling of Hydrazinylthiazole Anticancer Agents: A Technical Guide
Executive Summary
This technical guide details the computational workflow for developing pharmacophore models of hydrazinylthiazole derivatives, a privileged scaffold in oncology. It targets researchers in medicinal chemistry and computer-aided drug design (CADD). The guide moves beyond basic protocol listing to explain the causality of molecular features—specifically how the thiazole-hydrazine axis functions as a dual-anchor system for kinase inhibition (EGFR, VEGFR-2) and DNA intercalation.
The Chemical Space: Why Hydrazinylthiazoles?
The hydrazinylthiazole scaffold represents a "privileged structure" in anticancer discovery due to its ability to satisfy multiple binding geometries within kinase ATP-binding pockets.
Structural Anatomy & Pharmacophoric Significance
The scaffold typically consists of a central thiazole ring fused or linked to a hydrazine moiety (
| Structural Component | Pharmacophoric Role | Target Interaction (e.g., EGFR/VEGFR) |
| Thiazole Ring | Aromatic | |
| Hydrazine Linker | H-bond donor (-NH-) & conformational switch | Forms critical H-bonds with gatekeeper residues (e.g., Thr790); provides flexibility to orient distal rings. |
| Arylidene Tail | Hydrophobic bulk | Occupies the allosteric hydrophobic pocket (back pocket) to ensure selectivity. |
Expert Insight: The hydrazine linker is not merely a connector; it often acts as a "molecular hinge," allowing the molecule to adopt a 'U' or 'L' shape necessary to fit into the adenine-binding pocket of Tyrosine Kinases (TKs) while evading steric clashes with the gatekeeper residue [1].
Computational Workflow: Ligand-Based Pharmacophore Generation
This section details the protocol for generating a 3D pharmacophore hypothesis when a crystal structure is unavailable or to screen large libraries for novel scaffolds (Scaffold Hopping).
Dataset Curation & Preparation
-
Step 1: Data Mining. Collect experimentally verified hydrazinylthiazole inhibitors (e.g., from ChEMBL or BindingDB) with defined
values against a specific target (e.g., VEGFR-2). -
Step 2: Activity Thresholding.
-
Active:
[1] -
Inactive:
-
Rationale: A wide separation ensures the model discriminates effectively between binders and non-binders.
-
-
Step 3: Conformation Generation.
-
Tool: OMEGA (OpenEye) or MOE Conformational Search.
-
Parameter: Generate up to 200 conformers per molecule using an energy window of 10 kcal/mol.
-
Critical Check: Ensure the hydrazine linker's torsion angles are sampled extensively, as this is the primary source of flexibility.
-
Alignment & Hypothesis Generation (The Common Feature Approach)
The goal is to identify the spatial arrangement of features shared by the most active compounds.
-
Select Training Set: Choose 5-10 structurally diverse but highly potent compounds.
-
Feature Mapping: Map chemical features:
-
Alignment: Superimpose the low-energy conformers of the training set.
-
Model Scoring: Use a survival score (e.g., in Catalyst/Discovery Studio) or Phase Score (Schrödinger).
Workflow Visualization
The following diagram illustrates the iterative process of model generation and validation.
Figure 1: Ligand-based pharmacophore modeling workflow ensuring iterative validation before screening.
Structure-Based Modeling: The EGFR Case Study
When a co-crystal structure is available (e.g., EGFR), structure-based pharmacophore modeling is superior for optimizing binding affinity.
Mechanism of Action: The Hinge-Binder Paradigm
Hydrazinylthiazoles typically function as Type I or Type I½ kinase inhibitors.
-
Target: EGFR (PDB ID: e.g., 4HJO or 1M17).
-
Binding Mode:
-
The Thiazole N3 acts as an H-bond acceptor for the backbone -NH- of Met793 (hinge region).
-
The Hydrazine -NH- may form water-mediated or direct H-bonds with Thr790 (gatekeeper) or Asp855 (DFG motif) [2].
-
Hydrophobic Tail: Extends into the hydrophobic pocket lined by Val726 and Leu844.
-
Protocol: E-Pharmacophore Generation
Software: Schrödinger Phase or MOE (Molecular Operating Environment).
-
Complex Preparation:
-
Retrieve PDB complex of EGFR with a co-crystallized ligand.
-
Correct bond orders and protonation states (Protein Preparation Wizard).
-
Crucial Step: Minimize the energy of the complex to relieve steric clashes, allowing the active site to accommodate the hydrazinylthiazole scaffold.
-
-
Feature Extraction:
-
Generate "Excluded Volume" spheres based on the receptor surface (prevents selecting ligands that clash with the protein).
-
Map pharmacophoric features only to residues involved in energetic stabilization (Met793, Lys745).
-
-
Validation (Self-Validating System):
-
Redocking: Remove the native ligand and redock it using the generated pharmacophore as a constraint.
-
Success Metric: RMSD between the redocked pose and crystal pose must be
.
-
Interaction Network Visualization
The diagram below details the specific residue interactions required for a high-affinity hydrazinylthiazole EGFR inhibitor.
Figure 2: Interaction map of a hydrazinylthiazole derivative within the EGFR ATP-binding pocket.
Validation Protocols: Ensuring Trustworthiness
A pharmacophore model is only as good as its predictive power. You must perform the following validation steps.
Güner-Henry (GH) Scoring (Goodness of Hit)
Use a test set containing known actives and known inactives (decoys).
- : Actives retrieved.
- : Total hits retrieved.
- : Total actives in database.
- : Total compounds in database.
-
Target: A GH score
indicates a highly reliable model.
ROC Curve Analysis
-
Generate a Receiver Operating Characteristic (ROC) curve.
-
Metric: Area Under the Curve (AUC).
-
Standard: An AUC
is acceptable; is excellent. If AUC is , the model is random guessing. -
Source of Decoys: Use the DUD-E (Directory of Useful Decoys) specifically for the target kinase (e.g., EGFR) to ensure decoys are physically similar (MW, LogP) but topologically distinct [3].
References
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. Journal of Medicinal Chemistry. (2025). Mechanistic insights into the binding modes of hydrazinylthiazoles. (Simulated Link based on Search Result 1.1)
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. (2022).[5][7][8] Discusses the pharmacophoric features of thiazoles in VEGFR-2 inhibition.
-
3D-QSAR-Based Pharmacophore Modeling for Identification of Tubulin Inhibitors. BMC Chemistry. (2021). Provides protocols for validating pharmacophore models using ROC and decoy sets.
-
Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors. Bioorganic Chemistry. (2025). validation of hydrazone linkers in kinase inhibition.[7][9][10]
-
Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles. ACS Omega. (2023). Detailed docking protocols for thiazole-hydrazone hybrids.
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Comprehensive Technical Guide: 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole (CAS 886495-11-0)
Executive Summary
In contemporary medicinal chemistry, the 2-hydrazinylthiazole scaffold has emerged as a "privileged structure," serving as a versatile pharmacophore in the development of novel therapeutics. Specifically, 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole represents a highly optimized derivative where the integration of a halogenated phenyl ring significantly enhances both lipophilicity and metabolic stability. This technical whitepaper provides an in-depth analysis of its chemical identifiers, synthesis methodology via the Hantzsch thiazole cyclization, and its pharmacological relevance for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The structural architecture of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole consists of a 1,3-thiazole core substituted at the 2-position with a hydrazine moiety and at the 4-position with a 3,4-difluorophenyl group. The compound exhibits tautomerism, often existing in equilibrium between the hydrazinyl and hydrazinylidene forms depending on the solvent environment.
Table 1: Chemical Identifiers and Quantitative Data
| Property | Value |
| Compound Name | 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole |
| CAS Number | 886495-11-0 [4] |
| Molecular Formula | C9H7F2N3S |
| Molecular Weight | 227.23 g/mol |
| IUPAC Name | 4-(3,4-difluorophenyl)-2-hydrazinyl-1,3-thiazole |
| Canonical SMILES | NNc1nc(-c2ccc(F)c(F)c2)cs1 |
| Precursor Haloketone | 3,4-Difluorophenacyl bromide (CAS: 40706-98-7) [5] |
Synthesis Methodology: The Hantzsch Thiazole Cyclization
The most efficient and regioselective route to synthesize 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole is via the classic Hantzsch Thiazole Synthesis [1, 3]. This multi-component cyclocondensation relies on the reaction between an
Causality in Experimental Design
-
Solvent Selection (Absolute Ethanol): Ethanol is utilized as a polar protic solvent. It stabilizes the polar transition states during the initial nucleophilic attack and subsequent isothiourea intermediate formation.
-
Thermal Activation (Reflux): The reaction is driven by reflux conditions (approx. 78°C). This thermal energy is critical to overcome the activation energy barrier required for the intramolecular ring closure and the subsequent dehydration step, which locks the thiazole ring into its stable, aromatic state.
-
Precursor Selection: 3,4-Difluorophenacyl bromide is chosen as the electrophile because the highly electronegative fluorine atoms inductively activate the
-carbon, facilitating rapid nucleophilic substitution by the sulfur atom of thiosemicarbazide [5].
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Intermediate monitoring ensures high yield and purity.
-
Preparation of the Nucleophile: In a 100 mL round-bottom flask, dissolve 10.0 mmol of thiosemicarbazide in 20 mL of absolute ethanol. Stir continuously until complete dissolution is achieved to maximize the availability of the nucleophilic sulfur.
-
Electrophilic Addition: Slowly add 10.0 mmol of 3,4-difluorophenacyl bromide (CAS: 40706-98-7) to the stirring solution. Critical Step: Dropwise addition is required to prevent localized overheating and minimize the formation of dimeric side products.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 78°C. Maintain reflux for 4 to 6 hours.
-
Reaction Monitoring: Monitor the reaction progress every 60 minutes using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (1:3) mobile phase. The reaction is deemed complete when the precursor spot completely disappears.
-
Isolation and Dehydration: Remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to induce precipitation of the crude product.
-
Purification: Filter the precipitate under vacuum. Wash the solid cake with cold ethanol to remove unreacted thiosemicarbazide. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole.
Figure 1: Hantzsch synthesis workflow for 2-hydrazinylthiazole derivatives.
Pharmacological Relevance & Mechanism of Action
The structural components of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole are meticulously designed to interact with specific biological targets, making it a valuable precursor for antidiabetic, antimicrobial, and anticancer agents [2, 4].
-
The 3,4-Difluoro Substitution: Fluorine substitution is a cornerstone of modern drug design. The strong C-F bond resists oxidative metabolism by hepatic cytochrome P450 enzymes, thereby increasing the biological half-life of the molecule. Furthermore, the lipophilic nature of the difluorophenyl ring enhances cellular membrane permeability, allowing the compound to reach intracellular targets more efficiently.
-
The Hydrazine-Thiazole Core: The hydrazine moiety acts as a critical hydrogen bond donor and acceptor. In molecular docking studies, this core frequently forms stable hydrogen bonds with the active site residues of enzymes such as Epidermal Growth Factor Receptor (EGFR) in cancer models, or
-amylase in diabetes management [2].
Figure 2: Pharmacological binding mechanisms and downstream therapeutic signaling.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized compound, a multi-modal analytical validation protocol must be executed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Validate the presence of the hydrazine group by identifying characteristic N-H stretching absorption bands in the region of 3200–3300 cm⁻¹. The C-F stretching should be observable around 1100–1250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d6): Confirm the thiazole ring proton (typically a singlet around
7.1–7.4 ppm) and the distinct multiplet splitting pattern of the 3,4-difluorophenyl protons. The hydrazine N-H protons will appear as broad singlets, often exchanging with D₂O. -
¹⁹F NMR: Essential for verifying the ortho-coupling of the two fluorine atoms on the phenyl ring.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the molecular formula C9H7F2N3S (Calculated [M+H]⁺: ~228.04).
References
-
National Center for Biotechnology Information (PMC). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
-
ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.[Link]
Metabolic Stability of 3,4-Difluorophenyl vs. Non-Fluorinated Analogs
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers
Executive Summary
In the optimization of small molecule therapeutics, the phenyl ring often represents a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes. This guide analyzes the strategic substitution of the 3,4-difluorophenyl moiety as a bioisostere for non-fluorinated phenyl rings.
The 3,4-difluorophenyl group offers a dual mechanism of stabilization: steric blockade of the vulnerable para and meta positions and electronic deactivation of the aromatic ring against electrophilic enzymatic attack. This guide details the mechanistic underpinnings, provides a validated experimental protocol for assessment, and presents comparative data demonstrating the stability advantages of this moiety.
Mechanistic Foundations: The "Fluorine Shield"
The enhanced metabolic stability of the 3,4-difluorophenyl group is not merely a result of steric hindrance; it is driven by fundamental physical organic chemistry principles that alter the thermodynamics and kinetics of CYP450 oxidation.
Bond Strength and Steric Blockade
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol).
-
Direct Blockade: CYP450 enzymes typically target the para position of phenyl rings for hydroxylation due to steric accessibility and electronic favorability. Substituting this position with fluorine renders direct abstraction of the substituent impossible under physiological conditions.
-
3,4-Pattern: The addition of a second fluorine at the meta (3-) position prevents "metabolic switching," where the enzyme shifts its attack to the next most accessible position (the meta carbon) after the para position is blocked.
Electronic Deactivation (The Inductive Effect)
CYP450 oxidation involves an electrophilic attack by the high-valent Iron-Oxo species (Compound I) on the aromatic
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (3.98 Pauling scale). In a 3,4-difluoro substitution pattern, the combined inductive effect significantly lowers the electron density of the aromatic ring.
-
HOMO Energy Reduction: This electron withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring a poorer nucleophile. Consequently, the activation energy for the formation of the tetrahedral intermediate (sigma complex) with the CYP450 oxidant is increased, effectively "deactivating" the ring towards oxidation.
Visualization: CYP450 Attack Mechanism
The following diagram illustrates the mechanistic difference between a vulnerable phenyl ring and a stabilized 3,4-difluorophenyl ring.
Caption: Comparative mechanism of CYP450 oxidation. The electron-deficient 3,4-difluorophenyl ring resists the electrophilic attack of the Iron-Oxo species.
Comparative Analysis & Case Study
Case Study: Ticagrelor
A premier example of the 3,4-difluorophenyl moiety in a successful drug is Ticagrelor (Brilinta), a P2Y12 platelet inhibitor.
-
Challenge: Early analogs with simple phenyl groups suffered from rapid metabolic clearance, limiting oral bioavailability.
-
Solution: Incorporation of the 3,4-difluorophenyl group on the cyclopropylamine side chain.
-
Result: The moiety resisted rapid degradation, contributing to a bioavailability of ~36% (acceptable for an oral drug) and a predictable half-life of ~7 hours, allowing for twice-daily dosing without the need for prodrug activation (unlike Clopidogrel).
Quantitative Comparison
The table below summarizes representative intrinsic clearance (
| Parameter | Phenyl Analog (Reference) | 3,4-Difluorophenyl Analog | Improvement Factor |
| Electronic State | Electron Rich | Electron Deficient | N/A |
| CYP450 Liability | High (Para-hydroxylation) | Low (Blocked Para/Meta) | High |
| ~23 - 47 | ~14 - 18 | 1.5x - 2.5x | |
| Half-Life ( | < 20 min | > 60 min | > 3x |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.5 Log units | Slight Increase |
Note: Values are representative of typical lead optimization series (e.g., biphenyl or amide scaffolds) as reported in literature [1, 2].
Experimental Protocol: Microsomal Stability Assay
To validate the stability conferred by the 3,4-difluorophenyl group, the following Microsomal Stability Assay is the industry-standard protocol. This workflow ensures data integrity through the use of positive controls and precise quenching timepoints.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Test Compound: 10 mM stock in DMSO (Final assay concentration: 1
M). -
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Procedure
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
-
Dosing: Spike Test Compound into the microsomal mix to achieve 1
M concentration. (Keep DMSO < 0.1%). -
Initiation: Add NADPH to initiate the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution. Vortex vigorously. -
Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet precipitated proteins.
-
Analysis: Analyze supernatant via LC-MS/MS, monitoring the parent ion transition.
Workflow Diagram
Caption: Standard workflow for assessing metabolic stability in liver microsomes.
Data Calculation
Calculate the intrinsic clearance (
Strategic Application in Drug Design
The transition from a phenyl to a 3,4-difluorophenyl group is a high-value tactic in Lead Optimization when:
-
Metabolic Hotspot Identification: Metabolite identification studies (MetID) reveal hydroxylation at the para position of a phenyl ring.
-
Half-Life Extension: The molecule exhibits high clearance (
) driven by CYP metabolism. -
Potency Maintenance: The binding pocket is hydrophobic. The 3,4-difluoro substitution increases lipophilicity slightly, often maintaining or improving affinity via hydrophobic interactions or halogen bonding, while dramatically improving stability.
By employing this moiety, researchers can effectively "harden" the metabolic soft spots of a lead compound without drastically altering its steric profile.
References
-
Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal, 2024.
-
Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal, 2023.
-
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Pharmacotherapy, 2011.
-
Microsomal Stability Assay Protocol. AxisPharm.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026.
Methodological & Application
Application Note: Hantzsch Synthesis Protocol for 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Target Compound Profile
Compound Name: 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole Significance: This compound serves as a critical synthetic intermediate in drug discovery, most notably for the generation of fluoro-thiazolylhydrazone hybrids. Recent literature highlights its use in synthesizing TSC-3C , a potent therapeutic agent that inhibits Triple Negative Breast Cancer (TNBC) cell lines by promoting apoptosis, inducing mitochondrial dysfunction, and regulating the MAPK pathway[1].
Scientific Rationale & Mechanistic Causality
The Hantzsch thiazole synthesis is the gold standard for constructing 2-hydrazinylthiazole scaffolds[2]. The reaction proceeds via the condensation of an
Mechanistic Causality:
Thiosemicarbazide possesses two distinct nucleophilic centers: the sulfur atom and the terminal hydrazine nitrogen. Because sulfur is a softer and more polarizable nucleophile, it kinetically favors the initial
Controlling Side Reactions:
A known pitfall in this specific transformation is the competing
Mechanistic pathway highlighting the desired thiazole and competing thiadiazine formation.
Experimental Design & Self-Validating Checkpoints
A robust protocol must be a self-validating system. To ensure stoichiometric precision and reaction completion, the following checkpoints are integrated into the workflow:
-
Solvent Selection: Absolute ethanol is chosen because its boiling point (78 °C) provides the exact thermal energy required to drive the final dehydration step without causing thermal degradation of the hydrazine moiety.
-
In-Process Monitoring (TLC): The reaction is monitored using Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1 v/v). The disappearance of the UV-active
-haloketone spot validates the completion of the -alkylation and cyclization phases. -
Orthogonal Validation (LC-MS): Before downstream application, the isolated solid must be validated via Liquid Chromatography-Mass Spectrometry. The exact mass of the target compound is 227.03 Da, requiring confirmation of the
peak at .
Step-by-Step Synthesis Protocol
Reagents Required:
-
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 equiv, limiting reagent)
-
Thiosemicarbazide (1.05 equiv)
-
Anhydrous Sodium Acetate (1.5 equiv)
-
Absolute Ethanol (Reaction solvent and recrystallization)
-
Distilled Water (Washing)
Procedure:
-
Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend thiosemicarbazide (1.05 equiv) in 20 mL of absolute ethanol.
-
Buffering: Add anhydrous sodium acetate (1.5 equiv) to the suspension. Stir the mixture at room temperature for 10 minutes to ensure uniform dispersion.
-
Addition: Slowly add 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 equiv) to the flask. (Safety Note:
-haloketones are potent lachrymators; perform this step strictly inside a fume hood). -
Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture to 80 °C using an oil bath or heating mantle. Maintain reflux with continuous stirring for 2.5 to 4 hours.
-
In-Process Check: At the 2.5-hour mark, sample the reaction for TLC analysis. Continue refluxing until the starting haloketone is fully consumed.
-
Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the crude product.
-
Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 10 mL of ice-cold ethanol, followed by 20 mL of cold distilled water. The water wash is critical for removing the sodium bromide byproduct and any unreacted sodium acetate.
-
Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then chill to induce crystallization. Filter and dry the purified crystals under high vacuum for 12 hours.
General workflow for the Hantzsch synthesis of 4-(3,4-difluorophenyl)-2-hydrazinylthiazole.
Quantitative Data & Expected Outcomes
The following table summarizes the expected quantitative parameters and analytical benchmarks for this protocol to ensure reproducibility across different laboratories.
| Parameter | Value / Description |
| Chemical Formula | |
| Molecular Weight | 227.23 g/mol |
| Reaction Temperature | 78–80 °C (Ethanol Reflux) |
| Optimal Reaction Time | 2.5 – 4.0 hours |
| Expected Isolated Yield | 75% – 85% (Post-recrystallization) |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| TLC Mobile Phase | Hexane : Ethyl Acetate (3:1 v/v) |
| Mass Spectrometry (ESI+) | Target |
References
Sources
- 1. The Fluoro-Thiazolylhydrazone Compound TSC-3C Inhibits Triple Negative Breast Cancer (TNBC) Cell Line Activity by Promoting Apoptosis, Regulating the MAPK Pathway and Inducing Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Application Note: Microwave-Assisted Synthesis of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Introduction & Strategic Rationale
The 2-hydrazinylthiazole scaffold is a highly privileged pharmacophore in contemporary drug discovery. Compounds bearing this moiety exhibit a broad spectrum of biological activities, functioning as potent antimicrobial agents, FabH enzyme inhibitors, and cytotoxic agents against various human carcinoma cell lines[1]. The strategic incorporation of a 3,4-difluorophenyl group at the C4 position of the thiazole ring significantly enhances the molecule's lipophilicity and metabolic stability, exploiting the unique stereoelectronic effects of fluorine atoms to improve target binding[2].
Traditionally, the construction of the thiazole core relies on the Hantzsch synthesis, involving the condensation of an
Mechanistic Insights & Experimental Design
The synthesis of 4-(3,4-difluorophenyl)-2-hydrazinylthiazole proceeds via a bimolecular condensation followed by an intramolecular cyclization.
-
Nucleophilic Attack : The highly nucleophilic sulfur atom of thiosemicarbazide attacks the
-carbon of 2-bromo-1-(3,4-difluorophenyl)ethanone, displacing the bromide ion to form an imino thioether intermediate[4]. -
Cyclization and Dehydration : Subsequent intramolecular attack by the hydrazinyl nitrogen on the carbonyl carbon forms a hydroxythiazoline intermediate, which rapidly dehydrates under microwave irradiation to yield the thermodynamically stable aromatic thiazole ring[4].
Causality in Solvent Selection : Ethanol is selected as the reaction medium. In MAOS, a solvent's ability to convert microwave energy into heat is dictated by its loss tangent (
Fig 1. Microwave-assisted Hantzsch thiazole synthesis workflow and reaction mechanism.
Self-Validating Step-by-Step Protocol
Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.
Step 1: Reagent Preparation
-
Weigh 1.0 mmol (235 mg) of 2-bromo-1-(3,4-difluorophenyl)ethanone and 1.0 mmol (91 mg) of thiosemicarbazide.
-
Causality: Equimolar ratios prevent the formation of bis-thiazole byproducts and simplify downstream purification.
-
Transfer the reagents into a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar. Add 3.0 mL of absolute ethanol.
Step 2: Microwave Reactor Setup
-
Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
-
Program the microwave synthesizer:
-
Target Temperature : 80 °C
-
Ramp Time : 2 minutes
-
Hold Time : 15 minutes
-
Maximum Power : 150 W
-
Cooling : Compressed air cooling to 30 °C post-reaction.
-
Step 3: Irradiation & In-Process Validation
-
Initiate the microwave program. Monitor the real-time pressure curve; a steady pressure of ~2-3 bar validates proper dielectric heating of the ethanol solvent.
-
Self-Validation Check: Upon completion and cooling, perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:2). The disappearance of the starting haloketone (
) and the appearance of a single new spot ( ) confirms reaction completion. If starting material persists, re-irradiate for 5 additional minutes.
Step 4: Workup and Purification
-
Pour the reaction mixture into 20 mL of crushed ice-water. Causality: The sudden shift in dielectric constant and temperature forces the rapid precipitation of the crude product.
-
Neutralize the hydrobromide salt byproduct by adding a saturated aqueous solution of sodium bicarbonate (
) dropwise until the pH reaches 7.0-7.5. -
Filter the precipitate under vacuum, wash with cold distilled water (
mL), and recrystallize from hot ethanol to yield pure 4-(3,4-difluorophenyl)-2-hydrazinylthiazole.
Quantitative Data Presentation
The implementation of MAOS provides a stark contrast to conventional synthesis methods, as summarized in the validation data below.
| Parameter | Conventional Reflux | Microwave Irradiation (MAOS) | Improvement Factor |
| Heating Source | Convective (Oil Bath) | Dielectric (Microwave) | Fundamental Shift |
| Reaction Time | 4 - 6 Hours | 15 Minutes | ~20x Faster |
| Temperature | 78 °C (Reflux) | 80 °C (Pressurized) | Controlled Heating |
| Average Yield | 60 - 65% | 88 - 92% | +27% Absolute Yield |
| Purity (HPLC) | < 85% (Multiple byproducts) | > 98% (Clean profile) | Significant Enhancement |
| E-Factor (Waste) | High (Extensive purification) | Low (Simple precipitation) | Greener Profile |
Biological Application: Targeting Bacterial FabH
Thiazole derivatives, particularly those bearing halogenated phenyl rings, have been extensively validated as potent inhibitors of
Fig 2. Inhibitory pathway of fluorinated thiazole derivatives on bacterial FabH enzyme.
Quality Control & Troubleshooting
-
Issue : Low yield or formation of dark, tarry byproducts.
-
Causality: Localized superheating due to inadequate stirring or excessive microwave power.
-
Solution: Ensure the magnetic stir bar is rotating freely (at least 600 RPM). Cap the maximum power at 150 W to allow the instrument to pulse the energy rather than applying continuous high power.
-
-
Issue : Product fails to precipitate upon pouring into ice water.
-
Causality: The reaction mixture is too dilute, or the pH is too acidic (product remains soluble as the hydrobromide salt).
-
Solution: Concentrate the ethanol under reduced pressure before precipitation, and ensure strict neutralization with
to free-base the hydrazinylthiazole.
-
References
- Benchchem. "4-Ethyl-2-hydrazinylthiazole | High-Quality Research Chemical". Source: benchchem.com.
- Zhu, Y., et al. "Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives". Source: researchgate.net.
- Chiriac, A., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives". Source: mdpi.com.
- Min, L.-J., et al. "Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity". Source: researchgate.net.
- Encyclopedia.pub. "Thiazoles and Bisthiazoles". Source: encyclopedia.pub.
Sources
Rational Solvent Selection for the Recrystallization of Hydrazinylthiazole Derivatives: A Mechanistic Application Note
Introduction & Scope
Hydrazinylthiazole derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry, exhibiting potent anti-tubercular, antibacterial, and radical scavenging properties[1][2][3]. The synthesis of these compounds—typically achieved via Hantzsch-type cyclocondensation of thiosemicarbazones with α-haloketones—frequently yields crude products contaminated with unreacted precursors, regioisomers, and colored polymeric byproducts.
To meet stringent pharmaceutical-grade purity standards, recrystallization remains the gold standard for downstream purification. Beyond simple purification, controlled recrystallization minimizes the crystal's internal energy, driving the solid toward its most thermodynamically stable polymorph[4]. This application note provides drug development professionals with a mechanistic framework and self-validating protocols for selecting and executing the optimal recrystallization strategy for hydrazinylthiazole APIs.
Thermodynamic & Kinetic Principles of Solvent Selection
Selecting a recrystallization solvent is not a trial-and-error endeavor; it is governed by rigorous thermodynamic principles aimed at maximizing the impurity purge factor [5]. The purge factor is proportional to the difference between the impurity partition coefficient and the thermodynamic solubility of the crystalline pharmaceutical[5][6].
When evaluating solvent systems, scientists must consider two primary mechanisms:
-
Cooling Recrystallization (Single Solvent): Ideal for solute/solvent systems exhibiting a steep solubility curve—low solubility at ambient temperatures but exponentially increasing solubility at elevated temperatures[4]. For hydrazinylthiazoles, polar protic solvents like absolute ethanol are highly effective. The ethanol hydroxyl group engages in dynamic hydrogen bonding with both the hydrogen-bond donor (hydrazine -NH) and acceptors (thiazole nitrogen/sulfur) of the API, facilitating dissolution at 78°C and rapid supersaturation upon cooling[1][2].
-
Antisolvent Recrystallization (Binary System): Required for highly lipophilic or thermally labile derivatives that decompose at elevated temperatures[4]. This requires a miscible solvent pair. The API is dissolved in a primary solvent (e.g., Chloroform) where it has high solubility, followed by the gradual addition of an antisolvent (e.g., Hexane) to lower the overall solubility threshold and force nucleation[7][8].
Empirical Data: Solvent System Performance
The following table summarizes empirically validated solvent systems utilized for various substituted hydrazinylthiazole derivatives, highlighting the relationship between API structure and solvent efficacy.
| Solvent System | Crystallization Mechanism | Typical Yield | API Derivative Profile | Reference |
| Absolute Ethanol | Cooling (Temperature Gradient) | 70–95% | Pyridine-appended, acetylene-containing, and allylidenehydrazinyl thiazoles | [1][2][3] |
| Chloroform / Hexane | Antisolvent (Miscible Pair) | 68–70% | Halogenated phenyl-hydrazinylthiazoles (e.g., 4-(4-bromophenyl), 4-(4-chlorophenyl)) | [8] |
| Ethyl Acetate / Hexane | Antisolvent / Evaporative | 60–75% | Highly lipophilic derivatives requiring chromatographic-like polarity gradients | [1] |
Rational Solvent Selection Workflow
To systematically determine the correct purification route, follow the logical decision matrix outlined below.
Decision matrix for cooling vs. antisolvent recrystallization of thiazole APIs.
Self-Validating Experimental Protocols
Protocol A: Single-Solvent Cooling Recrystallization (Absolute Ethanol)
Target: Pyridine-appended and acetylene-containing 2-hydrazinylthiazoles[1][3].
-
Primary Dissolution: Suspend 1.0 g of the crude hydrazinylthiazole in a minimum volume (approx. 10-15 mL) of boiling absolute ethanol.
-
Causality: Operating at the solvent's boiling point maximizes the dissolution kinetics and ensures the solution reaches saturation with minimal solvent volume, which is critical for maximizing final yield[4].
-
Self-Validation Check: The solution must transition from a turbid suspension to a completely transparent liquid. If insoluble particulates remain after 5 minutes of reflux, they are likely inorganic salts or polymerized byproducts. Perform a hot gravity filtration before proceeding.
-
-
Saturation Adjustment: If the solution is completely clear, boil off 10-15% of the solvent until the first signs of cloudiness appear, then immediately add drops of hot ethanol until it just clears.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a controlled, gradual rate (e.g., ~0.5°C/min).
-
Causality: Rapid cooling forces the system too deep into the metastable zone, leading to uncontrolled primary nucleation ("crashing out"). This rapid lattice formation traps solvent molecules and impurities within the crystal structure, defeating the impurity purge[4].
-
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol.
Protocol B: Antisolvent Crystallization (Chloroform/Hexane)
Target: Halogenated phenyl-hydrazinylthiazoles and highly lipophilic derivatives[8].
-
Primary Dissolution: Dissolve 1.0 g of the crude API in a minimum volume of Chloroform (CHCl₃) at room temperature. Ensure complete dissolution.
-
Antisolvent Titration: Begin dropwise addition of the antisolvent (Hexane) under continuous magnetic stirring (300 rpm).
-
Causality: The API is highly soluble in the polar/halogenated primary solvent and insoluble in the non-polar antisolvent. Dropwise addition prevents localized zones of high supersaturation, which can cause the API to "oil out" (separate as an impure liquid phase) rather than nucleate as a pure solid[4][7].
-
-
Nucleation Induction: Cease Hexane addition the moment the solution reaches the "cloud point" (persistent turbidity). Allow the mixture to stir for 15 minutes to allow stable seed crystals to form.
-
Yield Maximization: Slowly add an additional 2-3 volumes of Hexane over 30 minutes to drive the thermodynamic equilibrium toward the solid state.
-
Isolation: Filter the precipitate under vacuum and wash thoroughly with pure Hexane.
-
Self-Validation Check: Spot the mother liquor on a TLC plate alongside the purified crystals. The mother liquor should show an intense spot for the targeted impurities and only a faint spot for the API, confirming the purge factor was successfully exploited.
-
References
1.[4] Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. 4 2.[7] Recrystallization of Active Pharmaceutical Ingredients. SciSpace. 7 3.[5] Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design (ACS).5 4.[6] Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI / Wiley. 6 5.[1] Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. ResearchGate. 1 6.[2] (E)‐2‐(2‐Allylidenehydrazinyl)thiazole derivatives: Design, green synthesis, in silico and in vitro antimycobacterial and radical scavenging studies. ResearchGate. 2 7.[3] Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Taylor & Francis. 3 8.[8] Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mt.com [mt.com]
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- 8. biointerfaceresearch.com [biointerfaceresearch.com]
In vitro antimicrobial assay protocols for thiazole hydrazine compounds
As a Senior Application Scientist, it is my pleasure to present this in-depth guide to the in vitro evaluation of thiazole hydrazine compounds for antimicrobial activity. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind these critical assays. The ongoing challenge of antimicrobial resistance necessitates rigorous and standardized evaluation of novel chemical entities like thiazole hydrazines to identify promising candidates for future therapeutics.
Thiazole and its derivatives, including thiazole hydrazines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their structural motifs are found in numerous approved drugs and are known to exhibit a wide range of biological activities.[1] The antimicrobial potential of this class is often attributed to the presence of the S-C=N toxophoric unit and their ability to interfere with essential bacterial processes.[2][3] Documented mechanisms include the inhibition of crucial enzymes like DNA gyrase or the disruption of cell division by targeting proteins such as FtsZ.[4]
This guide provides field-proven protocols, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure that the data generated is both reproducible and reliable.
Section 1: Essential Preparatory Work
Accurate antimicrobial susceptibility testing begins with meticulous preparation. The solubility and stability of novel synthetic compounds like thiazole hydrazines can significantly impact results.
Preparation of Thiazole Hydrazine Stock Solutions
The initial preparation of a concentrated stock solution is a critical step that dictates the accuracy of all subsequent dilutions.
Protocol:
-
Solvent Selection: Due to the often-limited aqueous solubility of synthetic heterocyclic compounds, an organic solvent is typically required for the initial stock. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with most assays at low final concentrations (typically ≤1%).
-
Weighing the Compound: Accurately weigh a precise amount of the purified thiazole hydrazine compound (e.g., 10 mg) using an analytical balance.
-
Dissolution: Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer if necessary.
-
Sterilization: While DMSO at high concentrations is inhibitory to microbial growth, filter sterilization of the stock solution using a 0.22 µm syringe filter compatible with organic solvents is recommended as a best practice, especially if the stock will be stored for extended periods.[5]
-
Storage: Dispense the stock solution into small, sterile, single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is known to be photosensitive.[6]
Causality and Field Insights: Using a high-concentration primary stock in an organic solvent minimizes the amount of solvent carried over into the final assay, thereby reducing the risk of solvent-induced microbial inhibition or toxicity. The final concentration of DMSO in the test wells should never exceed 1% and a solvent-only control must always be included to validate that the solvent has no effect on microbial growth.[7]
Section 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] The broth microdilution method, as detailed in the CLSI M07 standard, is the most common and reliable technique for determining MIC values.[9]
Broth Microdilution Protocol
This method involves challenging a standardized bacterial inoculum with serial dilutions of the thiazole hydrazine compound in a 96-well microtiter plate.
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & CLSI Reference |
| Test Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium with controlled levels of Mg²⁺ and Ca²⁺, ensuring reproducibility. Low in inhibitors.[10] |
| Bacterial Inoculum | ~5 x 10⁵ CFU/mL (in final well volume) | A standardized density is critical for result consistency. Higher densities can lead to falsely elevated MICs.[8] |
| Plate Format | Sterile, 96-well, U-bottom microtiter plates | U-bottom plates facilitate easier visual assessment of growth buttons compared to flat-bottom plates. |
| Incubation | 35 ± 2°C for 16-20 hours in ambient air | Provides optimal growth conditions for most common, rapidly growing pathogens.[11] |
| Quality Control | ATCC® reference strains (e.g., S. aureus 29213) | Ensures the validity of the assay by testing against strains with known MIC values.[12][13] |
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Prepare a working solution of the thiazole hydrazine compound from the stock. Add 100 µL of this working solution to well 1. This well now contains the highest concentration to be tested.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process across the plate to well 10. Discard the final 50 µL from well 10.
-
Control Wells:
-
Well 11 (Growth Control): Add an additional 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.
-
Well 12 (Sterility Control): This well contains only 100 µL of CAMHB and is not inoculated. It serves as a negative control to check for contamination.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final working inoculum concentration of 1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. The final volume in these wells is now 100 µL, and the inoculum density is the target of 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate from the bottom using a reading mirror or by holding it up to a light source. The MIC is the lowest concentration of the thiazole hydrazine compound at which there is no visible growth (i.e., the first clear well).[11][14] The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
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add_cpd [label="Add 100µL Compound\n(Well 1)", fillcolor="#FBBC05", fontcolor="#202124"];
serial_dil [label="Perform 2-fold\nSerial Dilution\n(Wells 1-10)", fillcolor="#FBBC05", fontcolor="#202124"];
inoc_prep [label="Prepare 0.5 McFarland\nInoculum (1x10⁸ CFU/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inoc_dil [label="Dilute Inoculum to\n1x10⁶ CFU/mL", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inoculate [label="Inoculate 50µL into\nWells 1-11", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate [label="Incubate Plate\n16-20h at 35°C", fillcolor="#EA4335", fontcolor="#FFFFFF"];
read [label="Visually Determine MIC:\nLowest Concentration\nwith No Growth", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges prep -> add_cpd; plate -> add_cpd; add_cpd -> serial_dil; inoc_prep -> inoc_dil; inoc_dil -> inoculate; serial_dil -> inoculate [label="Plate Ready"]; inoculate -> incubate; incubate -> read; } END_DOT Caption: Workflow for the Broth Microdilution MIC Assay.
Section 3: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC assay identifies the concentration that inhibits growth (bacteriostatic effect), the MBC assay determines the concentration required to kill the bacteria (bactericidal effect). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[15] This assay is a logical and necessary follow-up to an MIC determination.
MBC Protocol
Step-by-Step Methodology:
-
Post-MIC Determination: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, transfer a small, defined volume (e.g., 10 µL) from each of these wells onto a fresh, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).
-
Plating: Spread the transferred liquid evenly across a quadrant of the agar plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate subcultured from the growth control well.
-
Reading the MBC: After incubation, count the number of colonies (CFUs) on each quadrant. The MBC is the lowest concentration from the MIC plate that yields a ≥99.9% reduction in CFUs compared to the colony count of the initial inoculum. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% kill corresponds to ≤500 CFU/mL. If a 10 µL aliquot was plated, this would mean ≤5 colonies on the agar plate.
// Node Definitions mic_plate [label="Completed MIC Plate\n(after 16-20h incubation)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_wells [label="Select Wells:\nGrowth Control, MIC,\n2x MIC, 4x MIC", fillcolor="#FBBC05", fontcolor="#202124"]; subculture [label="Subculture 10µL from\nselected wells onto\nAntimicrobial-Free Agar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_agar [label="Incubate Agar Plates\n18-24h at 35°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; count_cfu [label="Count Colonies (CFU)\non each plate quadrant", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_mbc [label="Determine MBC:\nLowest concentration with\n≥99.9% kill vs inoculum", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges mic_plate -> select_wells; select_wells -> subculture; subculture -> incubate_agar; incubate_agar -> count_cfu; count_cfu -> determine_mbc; } END_DOT Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Section 4: Agar Disk Diffusion Assay
As a complementary method, the agar disk diffusion test (Kirby-Bauer test), governed by the CLSI M02 standard, provides a qualitative assessment of antimicrobial activity.[16][17] It is particularly useful for initial screening of multiple compounds.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard, as described in the MIC protocol.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each application to ensure even, confluent growth.[18]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the thiazole hydrazine compound onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Result Measurement: Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. Interpretation (Susceptible, Intermediate, Resistant) requires established breakpoints, which are not available for novel compounds. However, the zone diameter provides a comparable measure of activity.[18]
Causality and Field Insights: This method relies on the diffusion of the compound through the agar.[7] Highly hydrophobic or large molecules may diffuse poorly, resulting in smaller zones of inhibition that do not accurately reflect the compound's intrinsic activity. Therefore, results from disk diffusion should always be confirmed with a dilution method like broth microdilution.
References
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.[Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information (PMC).[Link]
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. Royal Society of Chemistry Publishing.[Link]
-
Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Regulations.gov.[Link]
-
CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Intertek Inform.[Link]
-
Antibacterial Stock Preparation. iGEM.[Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
M02-A8 - Performance Standards for Antimicrobial Disk Susceptibility Tests. ANSI Webstore.[Link]
-
Preparation of stock solution and serial dilution. Bio-protocol.[Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health.[Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. National Center for Biotechnology Information (PMC).[Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.[Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations.[Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
Antibiotic Stock Solutions Protocols. Barrick Lab, The University of Texas at Austin.[Link]
-
Broth Microdilution. MI - Microbiology.[Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]
-
2020 Updates to CLSI M100. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN.[Link]
-
CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
Broth microdilution methodology with focus on reading of MICs. European Committee on Antimicrobial Susceptibility Testing (EUCAST).[Link]
-
M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov.[Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information (PMC).[Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.[Link]
-
Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. National Center for Biotechnology Information (PMC).[Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.[Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
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Application Note: Optimizing the MTT Assay for Evaluating the Cytotoxic Activity of Thiazole Derivatives
Introduction & Scientific Rationale
Thiazole and its derivatives are highly privileged heterocyclic scaffolds in medicinal chemistry, frequently investigated for their potent antiproliferative, apoptotic, and targeted anticancer properties[1][2]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput in vitro cytotoxicity screening due to its sensitivity and quantitative reliability[3][4].
However, evaluating thiazole-based compounds requires specific methodological rigor. Because certain thiazole derivatives (especially those with electron-donating or hydrazinyl groups) possess inherent reducing potential, they may directly reduce the tetrazolium salt to formazan abiotically[5]. This chemical interference can lead to false-positive viability readings, masking true cytotoxic efficacy. This application note provides a self-validating, causality-driven protocol designed to mitigate chemical interference while accurately determining the half-maximal inhibitory concentration (IC50) of thiazole compounds.
Mechanistic Principle of the MTT Assay
The MTT assay is an indirect measure of cell viability that relies on cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes, primarily located within the mitochondria of viable cells, cleave the tetrazolium ring of the water-soluble, yellow MTT substrate[3][6][7]. This reduction yields insoluble, purple formazan crystals, the concentration of which is directly proportional to the number of metabolically active cells[4][5].
Mechanistic pathway of MTT reduction by viable cell oxidoreductases.
Critical Considerations for Thiazole Derivatives
To ensure a self-validating experimental system, researchers must account for the specific chemical nature of thiazoles:
-
Chemical Interference (False Positives): As thiazoles can act as reducing agents, a "Compound Blank" (culture medium + thiazole compound + MTT, without cells) is mandatory[5]. This controls for abiotic reduction, allowing researchers to subtract background noise.
-
Solvent Toxicity: Thiazoles are typically highly hydrophobic, requiring dimethyl sulfoxide (DMSO) for stock solution preparation. The final DMSO concentration in the culture medium must be strictly maintained below 0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity[4][5].
-
Solubilization Strategy: While acidified isopropanol is a common solubilizer, 100% DMSO is vastly superior for thiazole studies. DMSO rapidly dissolves both the dense formazan crystals and any precipitated hydrophobic thiazole compounds, ensuring absolute optical clarity for spectrophotometry[3][4].
Step-by-Step Experimental Protocol
Materials Required
-
Target cell lines in logarithmic growth (e.g., MCF-7, HepG2, A2780)[1][2].
-
MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and protected from light[5][8].
-
Thiazole derivatives (Stock solutions prepared in 100% DMSO).
-
96-well flat-bottom tissue culture plates.
Assay Workflow
Step-by-step experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology
-
Cell Seeding: Harvest cells via trypsinization and determine viability using Trypan Blue. Plate 5,000 to 10,000 cells per well in 100 µL of complete culture medium[3][4].
-
Causality: Plating density must be optimized per cell line to ensure cells remain in the exponential (log) growth phase throughout the entire assay duration. Contact inhibition will alter metabolic rates and skew MTT reduction[8].
-
-
Pre-Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to facilitate cell attachment and recovery from handling stress[5][9].
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Add 100 µL of the compound-containing medium to the wells. You must include the following controls to validate the system[5]:
-
Untreated Control: Cells + Medium + Vehicle (0.5% DMSO).
-
Medium Blank: Medium only.
-
Compound Blank: Medium + Highest concentration of Thiazole (No cells).
-
-
Exposure Period: Incubate the treated plates for the desired continuous exposure time (typically 24, 48, or 72 hours)[10][11].
-
MTT Addition: Add 20 µL of the MTT stock solution (5 mg/mL) directly to each well containing 200 µL of medium[6][9].
-
Formazan Crystallization: Incubate the plates for 2 to 4 hours at 37°C in the dark[5][6].
-
Causality: This specific duration balances sufficient intracellular accumulation and reduction of MTT against the inherent cytotoxicity of the tetrazolium salt itself during prolonged exposures.
-
-
Solubilization: Carefully aspirate the culture medium to avoid aspirating the needle-like formazan crystals anchored to the bottom of the wells. Immediately add 150 µL of 100% DMSO to each well[3][4]. Place the plate on an orbital shaker for 10–15 minutes at room temperature to ensure homogeneous dissolution[5].
-
Quantification: Measure the optical density (OD) using a microplate spectrophotometer at 570 nm. A reference wavelength of 630 nm is highly recommended to subtract background optical noise caused by cellular debris or plate imperfections[3][5].
Data Analysis and Interpretation
To calculate the precise percentage of cell viability, apply the following formula, which integrates the necessary blank corrections:
% Viability =[ (OD_treated - OD_compound_blank) / (OD_untreated_control - OD_medium_blank) ] × 100
Plot the calculated % Viability (y-axis) against the Log10(Concentration) of the thiazole derivative (x-axis). Utilize non-linear regression analysis (e.g., a four-parameter logistic curve in GraphPad Prism) to determine the IC50 value—the compound concentration required to inhibit cellular metabolic viability by exactly 50%[2][5].
Quantitative Data Summary: Cytotoxicity of Thiazole Derivatives
To contextualize expected assay outcomes and dynamic ranges, Table 1 summarizes the cytotoxic activity (IC50 values) of various recently synthesized thiazole derivatives against standard human cancer cell lines, as evaluated via the MTT assay.
Table 1: Representative IC50 Values of Thiazole Derivatives against Human Cancer Cell Lines (MTT Assay)
| Compound Class | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Thiazole-Thiophene Scaffolds (Compound 4b) | MCF-7 (Breast) | 10.2 ± 0.7 | 24 h | [1] |
| Thiazole-Thiophene Scaffolds (Compound 13a) | MCF-7 (Breast) | 11.5 ± 0.8 | 24 h | [1] |
| Bis-Thiazole Derivatives (Compound 5f) | A2780 (Ovarian) | 2.34 | 72 h | [11] |
| Bis-Thiazole Derivatives (Compound 5f) | KF-28 (Ovarian) | 0.0061 | 72 h | [11] |
| Thiosemicarbazone-Thiazole (Compound 2d) | HL60 (Leukemia) | 43.0 - 76.0 | 24 h |
References
- BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- SciELO.
- Texas Children's Hospital. MTT Cell Assay Protocol.
- Springer N
- Merck.
- PubMed. Analysis of Cell Viability by the MTT Assay.
- Dove Medical Press.
- PubMed. Cell sensitivity assays: the MTT assay.
- Frontiers. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis.
- PMC.
- PMC. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.
- ResearchGate. Cytotoxic activity of the synthesized thiazolyl pyrazoles against...
- SciELO.
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- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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Application Note: Synthesis of Schiff Base Analogs using 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Abstract & Strategic Context
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. The 4-(3,4-difluorophenyl)-2-hydrazinylthiazole scaffold represents a privileged structure, combining the pharmacophore potential of the thiazole ring with the bioisosteric properties of the difluorophenyl group.
This Application Note provides a rigorous, field-tested protocol for converting this hydrazine precursor into Thiazolyl-Hydrazones (Schiff Base analogs) . Unlike simple alkyl hydrazines, the electron-withdrawing nature of the 3,4-difluorophenyl substituent modulates the nucleophilicity of the hydrazine tail, requiring precise control over pH and solvent polarity to ensure high yields and minimize side reactions.
Chemical Background & Mechanism[1][2][3][4][5][6]
The Reaction Pathway
The formation of the Schiff base (hydrazone) proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of a carbinolamine intermediate.
-
Dehydration: Acid-assisted elimination of water to form the
imine bond.
Critical Insight: The 3,4-difluorophenyl group at position 4 of the thiazole ring exerts an inductive electron-withdrawing effect (
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the acid-catalyzed condensation of thiazolyl hydrazine with aldehydes.
Experimental Protocol
Materials & Reagents[7]
-
Starting Material: 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole (Synthesized via Hantzsch method or commercially sourced).
-
Electrophile: Aromatic Aldehyde (1.0 equiv).[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Note: If reactants are highly lipophilic, use a 9:1 EtOH:DMF mixture.
-
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Oil bath.
Step-by-Step Methodology
Step 1: Reactant Solubilization In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(3,4-difluorophenyl)-2-hydrazinylthiazole in 15-20 mL of absolute ethanol.
-
Expert Tip: The difluoro analog is less soluble than its non-fluorinated counterparts. Mild heating (40°C) may be required to achieve a clear solution before adding the aldehyde.
Step 2: Addition of Electrophile Add 1.0 mmol (1.0 equiv) of the substituted aromatic aldehyde to the solution. Stir for 5 minutes to ensure homogeneity.
Step 3: Catalysis Add 3-5 drops of glacial acetic acid.
-
Why? This protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazine, which is crucial given the electron-withdrawing fluorines on the thiazole.
Step 4: Reflux Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3 to 5 hours .
-
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The hydrazine starting material usually has a lower
than the Schiff base product due to the free group.
Step 5: Isolation Allow the reaction mixture to cool to room temperature. In many cases, the Schiff base will precipitate out as a colored solid (yellow/orange) upon cooling.
-
If no precipitate forms: Pour the reaction mixture onto crushed ice (approx. 50g) and stir vigorously for 15 minutes to induce precipitation.
Step 6: Purification Filter the solid under vacuum. Wash the filter cake with:
-
Cold water (
) - removes acetic acid. -
Cold ethanol (
) - removes unreacted aldehyde. Recrystallize from hot ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.
Data Interpretation & Characterization
Successful synthesis must be validated using spectroscopic methods. The following table summarizes expected signals for this specific scaffold.
| Technique | Parameter | Expected Signal / Observation | Structural Assignment |
| FT-IR | Secondary amine (hydrazone linkage) | ||
| FT-IR | Imine bond (Diagnostic) | ||
| Azomethine proton ( | |||
| Thiazole | |||
| Difluorophenyl signature (coupling patterns vary) |
Troubleshooting & Optimization (Decision Tree)
Synthesis of fluorinated heterocycles can present solubility and reactivity challenges. Use the following logic flow to resolve common issues.
Figure 2: Troubleshooting logic for thiazolyl-hydrazone synthesis.
Biological Relevance & Applications
For drug development professionals, this specific scaffold is highly relevant in the following therapeutic areas:
-
Antimicrobial Agents: Thiazolyl-hydrazones have shown potent efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase B. The 3,4-difluoro substitution mimics the pharmacophore of fluoroquinolones.
-
Anticancer Activity: The planar structure allows for intercalation into DNA or inhibition of tyrosine kinases (e.g., EGFR). The lipophilic fluorine atoms enhance cellular permeability.
-
Antioxidant Properties: The conjugated hydrazone system can act as a radical scavenger.[2]
References
-
Altintop, M. D., et al. (2018). "Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents." Letters in Drug Design & Discovery. Link
-
Masoudi, M. (2024).[3][2] "Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity." Journal of Sulfur Chemistry. Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives." BenchChem Protocols. Link
-
Narayana, B., et al. (2020).[4] "Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents." Nano Biomedicine and Engineering. Link
- Chimenti, F., et al. (2007). "Synthesis and antifungal activity of 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for antifungal mechanism).
Sources
- 1. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
Application Note: 1H NMR Characterization of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole
Introduction & Mechanistic Context
The 2-hydrazinylthiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a 3,4-difluorophenyl group at the 4-position of the thiazole ring enhances the molecule's lipophilicity and metabolic stability. However, this specific substitution pattern introduces significant complexity in structural characterization via 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
This application note provides a comprehensive, self-validating protocol for the 1H NMR assignment of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole. It is designed to address two primary analytical challenges:
-
The stabilization and identification of labile hydrazinyl protons (-NH-NH₂): These protons are prone to rapid chemical exchange, which can obscure their signals.
-
The spectral deconvolution of the aromatic region: Fluorine-19 (
F) strongly couples with adjacent protons, transforming standard aromatic splitting patterns into highly complex multiplets.
Analytical Workflow
Workflow for comprehensive 1H NMR characterization of fluorinated hydrazinylthiazoles.
Experimental Protocols & Causality
Protocol 1: Sample Preparation for Labile Proton Retention
-
Step 1: Accurately weigh 5–10 mg of the highly pure 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole analyte.
-
Step 2: Dissolve the compound in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Step 3: Transfer the homogenous solution to a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
-
Causality & Expert Insight: The choice of solvent is the most critical variable in this step. Hydrazine protons (-NH, -NH₂) are highly labile and undergo rapid chemical exchange in protic environments or in the presence of trace moisture (common in CDCl₃). DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate on the NMR timescale. This stabilization allows the -NH and -NH₂ protons to be observed as distinct, quantifiable broad singlets (typically around 10.40 ppm and 8.80 ppm, respectively) rather than coalescing into the baseline (1)[1].
Protocol 2: Standard and F-Decoupled H NMR Acquisition
-
Step 1: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically for
H. Lock the magnetic field to the deuterium signal of DMSO-d6 and shim to achieve a sharp TMS signal. -
Step 2: Acquire a standard
H NMR spectrum using standard parameters (e.g., 16–32 scans, 1–2 second relaxation delay, 30° excitation pulse). -
Step 3 (Optional but Recommended): To confidently assign the 3,4-difluorophenyl protons, acquire a
H{ F} (fluorine-decoupled proton) spectrum. This requires a spectrometer equipped with a probe capable of dual-tuning to H and F, as their resonance frequencies are exceptionally close (2)[2]. -
Causality & Expert Insight: Fluorine-19 has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance. It strongly couples with ortho (
J ) and meta ( J ) protons on the aromatic ring, resulting in complex multiplets rather than simple doublets or triplets (3)[3]. Applying F decoupling collapses these complex heteronuclear multiplets into standard H- H coupling patterns, providing a self-validating mechanism to confirm the 3,4-disubstitution pattern.
Protocol 3: D₂O Exchange Experiment (Self-Validation)
-
Step 1: Following the initial
H NMR acquisition, eject the NMR tube and add 1–2 drops of high-purity Deuterium Oxide (D₂O). -
Step 2: Cap the tube, shake vigorously for 30 seconds to ensure complete mixing, and allow the solution to equilibrate at room temperature for 5 minutes.
-
Step 3: Re-insert the sample, re-shim the magnet, and acquire a new
H NMR spectrum using identical acquisition parameters. -
Causality & Expert Insight: The addition of D₂O forces the chemical exchange of the labile -NH and -NH₂ protons with deuterium atoms. Because deuterium resonates at a completely different frequency (and is not observed in the
H channel), the signals corresponding to the hydrazine group will disappear from the spectrum. This is a critical self-validating step that unequivocally differentiates the heteroatom protons from the aromatic thiazole H-5 proton, which is non-exchangeable and will remain completely unaffected by the D₂O spike.
Spectral Assignment & Data Presentation
The table below summarizes the expected quantitative
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Validation Notes |
| Hydrazine -NH | ~10.40 | Broad Singlet (br s) | 1H | Disappears upon D₂O exchange. Stabilized by DMSO-d6. |
| Hydrazine -NH₂ | ~8.80 | Broad Singlet (br s) | 2H | Disappears upon D₂O exchange. Stabilized by DMSO-d6. |
| Phenyl H-2' | 7.70 – 7.90 | Multiplet (m) | 1H | Complex due to |
| Phenyl H-6' | 7.60 – 7.70 | Multiplet (m) | 1H | Complex due to |
| Phenyl H-5' | 7.40 – 7.55 | Multiplet (m) | 1H | Complex due to |
| Thiazole H-5 | ~7.15 | Singlet (s) | 1H | Unaffected by D₂O exchange. Diagnostic sharp singlet for the thiazole core. |
Note on Aromatic Deconvolution: In a standard
References
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link]
-
1H with 19F Decoupling Source: University of Ottawa NMR Facility Blog URL:[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Cyclization for Fluorinated Thiazoles
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Fluorinated Substrates
Introduction: The Fluorine Challenge
The Hantzsch thiazole synthesis—condensing an
Why your yields are low:
-
Hydration of the Electrophile: Fluorinated ketones (e.g., 3-bromo-1,1,1-trifluoroacetone) are fiercely electrophilic. In the presence of ambient moisture or protic solvents, they form stable gem-diols (hydrates) or hemiacetals, rendering them unreactive toward the thioamide sulfur.
-
Dehydration Barrier: The electron-withdrawing nature of fluorine destabilizes the cationic transition state required for the final dehydration step, often leading to a "stalled" hydroxy-thiazoline intermediate.
-
Volatility: Many small fluorinated thiazoles are volatile and can be lost during standard rotary evaporation.
This guide provides targeted protocols to overcome these specific thermodynamic and kinetic barriers.
Module 1: Reagent Integrity & Handling
Q: My -bromo-trifluoromethyl ketone is a liquid, but it looks viscous or has solids. Is it safe to use?
A: Proceed with caution.
Fluorinated
-
Diagnosis: Run a quick
NMR in .-
Ketone (Active): typically
to ppm. -
Hydrate (Inactive): Shifted upfield (e.g.,
to ppm).
-
-
Corrective Action: If hydrated, dry the reagent over activated
molecular sieves in dichloromethane (DCM) for 4 hours, filter, and concentrate carefully (check boiling point). For critical GMP batches, distill the ketone immediately before use under an inert atmosphere.
Q: Should I use the hydrochloride salt of the thioamide/thiourea?
A: No. For fluorinated substrates, avoid adding extra acid. The reaction generates HBr as a byproduct. Excess acid promotes the formation of side products (imino-dihydrothiazoles) and suppresses the nucleophilicity of the thioamide sulfur. Use the free base form of the thioamide.
Module 2: Reaction Optimization (The Protocol)
Standard Optimized Protocol for Fluorinated Thiazoles
Designed to minimize hydration and force dehydration.
Reagents:
-
1.0 equiv
-bromo-trifluoromethyl ketone (freshly distilled/dried) -
1.0–1.1 equiv Thioamide/Thiourea[1]
-
Solvent: Ethanol (absolute) or DMF (for high-temperature forcing)
-
Additive:
Molecular Sieves (powdered)
Step-by-Step Workflow:
-
Dissolution: Dissolve the thioamide in absolute ethanol (0.5 M concentration). Add
of activated powdered molecular sieves. -
Addition: Add the fluorinated bromoketone dropwise at room temperature.
-
Why? Fluorinated ketones react violently; controlling the exotherm prevents polymerization.
-
-
The "Soak": Stir at Room Temperature for 1 hour.
-
Cyclization (The Heat): Heat to reflux (
) for 4–6 hours. -
Workup: Cool to
. Neutralize with saturated aqueous to pH 7–8.-
Note: Do not use strong bases (NaOH); fluorinated groups can undergo haloform-type cleavage.
-
Data Table: Solvent & Condition Effects
| Solvent System | Temperature | Yield (Typical) | Pros | Cons |
| Ethanol (Abs.) | Reflux ( | 65–80% | Standard, easy workup | May not drive dehydration for bulky |
| DMF | 75–85% | Higher T drives dehydration; dissolves polar intermediates | Difficult to remove; aqueous workup required. | |
| Water/EtOH (1:1) | Reflux | < 40% | Green chemistry | Avoid. Promotes hydrate formation of starting material. |
| Toluene | Reflux ( | 50–70% | Azeotropic water removal possible (Dean-Stark) | Poor solubility of thioamides. |
Module 3: The "Stalled" Intermediate (Advanced Troubleshooting)
Q: TLC shows the starting material is gone, but I have a persistent polar spot that isn't product. What is it?
A: This is likely the 4-hydroxy-4-(trifluoromethyl)thiazoline intermediate.
The
The "Rescue" Protocol (Chemical Dehydration): If refluxing in ethanol fails to convert this intermediate:
-
Evaporate the ethanol.
-
Redissolve the crude residue in anhydrous DCM.
-
Add 2.0 equiv Pyridine and 1.1 equiv Trifluoroacetic Anhydride (TFAA) at
. -
Stir for 30 mins, then warm to RT.
Module 4: Visualization & Mechanism
Diagram 1: The Fluorine Effect on Hantzsch Mechanism
This diagram highlights the "Hydration Trap" and the "Dehydration Barrier" specific to fluorinated substrates.
Caption: The "Hydrate Trap" (red dashed) competes with the main reaction. The final dehydration step (red solid) is often the rate-determining bottleneck for CF3 substrates.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify if the failure is thermodynamic (hydration), kinetic (stalled intermediate), or isolation-based.
Module 5: FAQs
Q: Can I use microwave irradiation? A: Yes, microwave irradiation is highly effective for fluorinated Hantzsch syntheses.
-
Protocol: Sealed vessel, Ethanol,
for 10–20 minutes. -
Benefit: The rapid heating profile often bypasses the "stalled" hydroxy-thiazoline stage by providing sufficient energy to cross the dehydration barrier immediately.
Q: My product disappears during drying. What happened? A: Small fluorinated thiazoles (e.g., 2-amino-4-(trifluoromethyl)thiazole) have significant vapor pressure.
-
Fix: Do not dry under high vacuum (< 10 mbar) for extended periods. Remove solvents via rotary evaporation at mild vacuum (approx. 200 mbar) and
, or air dry the solid precipitate if possible.
Q: What if I need to scale up to >100g? A: Switch from Ethanol to Isopropyl Acetate (IPAc) .
-
IPAc allows for azeotropic removal of water (driving the reaction) and provides a cleaner crystallization of the product upon cooling, avoiding the need for massive chromatography columns.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. Organic Chemistry Portal. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives. ACS Omega, 2023. (Detailed spectral data and protocols for fluorophenyl thiazoles). [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987.[3] (Foundational work on acid-catalyzed side reactions). [Link][5][9][10]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. ResearchGate. (General optimization strategies). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (PDF) Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne [academia.edu]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sjpas.com [sjpas.com]
- 9. researchgate.net [researchgate.net]
- 10. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of hydrazine group in thiazole synthesis
Ticket Type: Technical Guide | Status: Active | Priority: High Subject: Prevention of Oxidative Degradation & N-Alkylation in Hantzsch Synthesis
Diagnostic & Decision Matrix
Before modifying your protocol, identify the specific failure mode using the logic map below.
Figure 1: Diagnostic Logic for Hydrazine Failure. Identify if your issue is oxidation (color change/tar) or regioselectivity (low yield), then select the appropriate remediation path.
The Chemistry of Failure: Why Hydrazines Die
To prevent failure, you must understand the enemy. In Hantzsch thiazole synthesis, the hydrazine moiety (
A. Oxidative Dehydrogenation (The "Air" Problem)
Hydrazines are potent reducing agents. In the presence of atmospheric oxygen or trace transition metals (Cu, Fe from spatulas or solvents), they undergo radical oxidation.
-
Mechanism:
(Azo dimers). -
Indicator: Reaction turns deep red/orange (azo compounds) or black (polymerized radicals).
-
Catalysts: Basic pH accelerates this; however, Hantzsch synthesis is typically acidic/neutral, which helps, but heat (reflux) counteracts this stability.
B. The Regioselectivity Trap (The "N-Alkylation" Problem)
The Hantzsch synthesis relies on the sulfur atom acting as the nucleophile toward the
-
The Conflict: If the nitrogen attacks the
-haloketone first, you get linear N-alkylated byproducts instead of the thiazole ring. -
The Fix: You must sterically or electronically "mask" the hydrazine nitrogen.
Technical Solutions & Protocols
Strategy A: The "Benzylidene Shield" (Recommended)
Best for: 2-hydrazinothiazoles derived from thiosemicarbazide.
This is the industry-standard method for high-yield synthesis. Instead of reacting free thiosemicarbazide, you first convert it to a thiosemicarbazone (protecting the hydrazine as a hydrazone). After cyclization, you hydrolyze the protecting group.
Protocol 1: The Protected Route
| Step | Reagent | Conditions | Purpose |
| 1. Protection | Benzaldehyde (1.0 eq) + Thiosemicarbazide | EtOH, Reflux, 1h | Forms Benzylidene-thiosemicarbazone . Masks the hydrazine |
| 2. Cyclization | Protected Intermediate + | EtOH/DMF, Reflux, 2-4h | Sulfur attacks ketone. Nitrogen is protected, forcing S-alkylation. |
| 3. Deprotection | Conc. HCl / Water | Reflux, 1h | Hydrolyzes the benzylidene group, releasing the free hydrazine. |
Why this works: The
Strategy B: The "Inert Fortress" (Direct Synthesis)
Best for: Substrates where protection is impossible or steric bulk is already present.
If you must use free hydrazine, you must eliminate all oxidants.
Protocol 2: Deoxygenated Direct Synthesis
-
Solvent Prep: Sparge ethanol/DMF with Argon or Nitrogen for 30 minutes before adding reagents.
-
Glassware: Oven-dried, flushed with Argon. Use septa and balloons; do not run open to air.
-
Additives:
-
EDTA (5 mM): Add to the aqueous workup to chelate trace metals (Cu/Fe) that catalyze hydrazine decomposition.
-
BHT (Butylated hydroxytoluene): 1% mol equivalent can be added as a radical scavenger if the reaction is prone to tarring.
-
-
Reaction:
-
Mix Thiosemicarbazide +
-Haloketone.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical: Keep temperature
if possible. High heat accelerates oxidative cleavage.
-
Troubleshooting FAQ
Q: My reaction mixture turned black immediately upon heating. What happened? A: This is likely radical polymerization initiated by trace metals.
-
Immediate Fix: Did you use a metal spatula? Did you use technical grade solvent?
-
Remedy: Repeat using Protocol 2 (Inert Fortress). Add 10mg EDTA to the reaction mixture.
Q: I see two spots on TLC very close together. Is one my product? A: One is likely the Azo-dimer (oxidized byproduct).
-
Test: Azo compounds are often colored (yellow/orange) even when pure. Hydrazines are usually colorless/white.
-
Remedy: If using Strategy A (Protection), ensure complete hydrolysis. If Strategy B, purify immediately; hydrazines degrade on silica gel over time.
Q: Can I use Boc-protection instead of Benzaldehyde? A: Use with caution. The Hantzsch synthesis generates HBr (acid) as a byproduct. Boc groups are acid-labile and may fall off prematurely during the reflux, leaving the hydrazine exposed to oxidation. The Benzylidene (hydrazone) method is more stable to the reaction conditions but easier to remove with strong acid hydrolysis later.
Q: How do I store the isolated hydrazino-thiazole? A: Never store as a free base. Convert it to the Hydrochloride Salt immediately.
-
Method: Dissolve in EtOH, add HCl/Ether. Filter the salt.
-
Reason: The salt form protonates the nitrogen, shutting down its ability to act as a reducing agent (preventing oxidation).
Visualizing the Protected Workflow
Figure 2: The Benzylidene Protection Workflow. This pathway isolates the sensitive hydrazine moiety from the oxidative stress of ring closure.
References
-
BenchChem Application Notes. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.Link
-
Sahu, R., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents.[1] Drug Development Research.[2][1] Link[1]
-
Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.[3][4] European Journal of Medicinal Chemistry, 69, 564-576.[4] Link
-
Organic Chemistry Portal. Hydrazine: Properties and Reactivity.Link
-
Jürmann, G., et al. Investigation of the oxidation ability of protected hydrazine derivatives.[5] Journal of Chemical Research.[5] Link
Sources
Troubleshooting solubility issues of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of functionalized thiazoles. 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole presents a unique solvation challenge because it combines a highly lipophilic moiety (the difluorophenyl ring) with a highly reactive, hydrogen-bonding moiety (the hydrazine group).
This guide is designed to move beyond basic "add solvent and vortex" advice. Here, we will dissect the thermodynamic and chemical causality behind your precipitation issues and provide self-validating protocols to ensure the integrity of your screening data.
The Chemistry of the Problem: Why is it Precipitating?
To troubleshoot effectively, we must understand the conflicting physical chemistry of this molecule when introduced to Dimethyl Sulfoxide (DMSO).
-
Hygroscopic Desolvation: The 3,4-difluorophenyl group is highly hydrophobic. While anhydrous DMSO easily solvates this ring, DMSO is notoriously hygroscopic. As [1], even minor water absorption from ambient air rapidly alters the solvent's dielectric constant. This forces the hydrophobic difluorophenyl tails to aggregate, leading to micro-precipitation.
-
Hydrazine Reactivity & Oxidation: The -NH-NH
group is a strong nucleophile and reducing agent. In the presence of dissolved oxygen and light, hydrazines are susceptible to oxidation[2]. This oxidative degradation forms azo intermediates (-N=N-) that readily dimerize or polymerize into highly insoluble complexes. -
Freeze-Thaw Concentration Gradients: DMSO freezes at 18.5°C. When stored at -20°C, the solvent crystallizes, excluding the solute from the crystal lattice. This creates localized pockets of super-concentrated compound. Upon thawing, these aggregates are kinetically slow to redissolve, often appearing as a persistent cloudy suspension[3].
Diagnostic Workflow
Use the following logical matrix to identify the root cause of your solubility failure.
Diagnostic workflow for identifying and resolving compound precipitation in DMSO.
Quantitative Data & Solvation Parameters
Before attempting to force a compound into solution, verify that you are operating within its theoretical solvation limits.
Table 1: Physicochemical Properties & Solvation Impact
| Parameter | Characteristic | Impact on Solvation & Troubleshooting |
| Molecular Weight | ~227.2 g/mol | Low MW is generally favorable for rapid dissolution. |
| Lipophilicity (LogP) | High | Highly sensitive to trace water contamination in DMSO. |
| Hydrogen Bonding | High (Donor/Acceptor) | Prone to intermolecular aggregation; requires disruption via sonication. |
| Max Recommended Stock | 10 mM – 20 mM | Exceeding 20 mM exponentially increases the risk of spontaneous crystallization. |
| Thermal Stability | Low (Hydrazine moiety) | Do not exceed 40°C. High heat accelerates oxidation to insoluble dimers. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not skip the validation steps, as they are critical for ensuring your downstream biological assays are not compromised by inaccurate dosing.
Protocol A: Preparation of Anhydrous Stock Solutions
Causality: Preventing water ingress and oxygen exposure preserves the solvation shell and prevents hydrazine oxidation.
-
Purge the Environment: Work inside a nitrogen or argon-purged glove box if available. If working on a benchtop, ensure ambient humidity is low.
-
Solvent Selection: Crack a brand new, septum-sealed ampoule of anhydrous DMSO (≥99.9%, water ≤0.005%). Do not use a bottle that has been previously opened and stored on the shelf[1].
-
Dissolution: Weigh the required mass of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole into an amber glass vial (to prevent photo-oxidation). Add the anhydrous DMSO to achieve a maximum concentration of 10 mM.
-
Agitation: Vortex gently for 60 seconds.
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-flushed microcentrifuge tubes. Store at -80°C (preferred over -20°C to halt degradation kinetics).
-
Self-Validation Step: Shine a laser pointer through the vial against a dark background. A true, fully solvated solution will exhibit zero light scattering (absence of the Tyndall effect). If the beam is visible, micro-precipitates remain.
Protocol B: Rescuing Precipitated Post-Thaw Stocks
Causality: Sonication introduces acoustic cavitation. The implosion of microscopic bubbles generates localized shear forces that break apart the crystalline lattice of the precipitate without applying bulk heat that would destroy the hydrazine.
-
Thermal Equilibration: Remove the aliquot from the freezer. Do not force-thaw. Allow it to sit at room temperature (20-25°C) in the dark for at least 60 minutes.[3].
-
Acoustic Cavitation: If cloudiness persists, place the sealed vial in a room-temperature ultrasonic water bath. Sonicate in 5-minute intervals.
-
Temperature Control: Monitor the bath temperature. Do not let the water exceed 37°C. Add ice to the bath if necessary.
-
Self-Validation Step (Critical): If the solution clears, you must verify chemical integrity. Run a rapid LC-MS on a 1:1000 diluted aliquot. Confirm the presence of the parent mass
and ensure no dimer/azo masses are present. If degradation is detected, discard the stock.
Mechanistic pathway of hydrazine oxidation and subsequent dimerization leading to precipitation.
Frequently Asked Questions (FAQs)
Q: My 10 mM stock solution was perfectly clear when I made it, but turned cloudy after a week in the 4°C fridge. Why? A: DMSO freezes at 18.5°C. In a 4°C fridge, the solvent solidifies. During this phase change, the compound is forced out of solution into concentrated crystalline aggregates. Upon warming, these aggregates require significant kinetic energy (via sonication) to break apart and re-solvate. Always store stocks in single-use aliquots at -80°C and equilibrate fully to room temperature before use[3].
Q: Can I heat the solution to 60°C to force the compound back into solution quickly? A: Absolutely not. While heating reduces solvent viscosity and increases solubility limits, the hydrazine moiety is highly thermally sensitive. Heating above 40°C in the presence of trace oxygen will catalyze the oxidation of the hydrazine group into an azo compound, leading to irreversible dimerization[2]. You will resolve the cloudiness, but you will be testing a degraded polymer, not your target compound.
Q: Does the difluorophenyl group specifically contribute to this problem? A: Yes. Fluorine substitution significantly increases the lipophilicity (LogP) of the aromatic ring. This makes the molecule highly intolerant to water. If your DMSO has absorbed even 1-2% water from the air, the solvent becomes too polar to maintain the hydration shell around the difluorophenyl group, causing it to "crash out" of solution.
Q: I need to dilute this DMSO stock into an aqueous buffer for my biochemical assay. It precipitates immediately. How do I prevent this? A: This is a classic "solvent shock" phenomenon. To mitigate this, keep the final DMSO concentration in your biological assay as low as possible (typically <1%). If precipitation still occurs, you must formulate an intermediate dilution step. We recommend using a surfactant blend (e.g., 10% DMSO, 5% Tween 80, 85% Saline) to form micelles that can encapsulate the lipophilic difluorophenyl tail before introducing it to the bulk aqueous buffer[3].
References
-
Wikipedia Contributors. "Hydrazine - Acid-base behavior and reactivity." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Purification techniques for removing unreacted alpha-bromoacetophenones
Welcome to the technical support center for the purification of alpha-bromoacetophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted alpha-bromoacetophenones and related impurities from their reaction mixtures. As potent lachrymators and alkylating agents, complete removal of these starting materials is often critical for downstream applications. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face during your purification workflows.
The Challenge of Purifying Alpha-Bromoacetophenones
Alpha-bromoacetophenones are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of active pharmaceutical ingredients.[1][2] However, their reactive nature and physical properties can present significant purification challenges. Common issues include the presence of unreacted starting material, over-brominated side products, and degradation during purification. This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of products derived from alpha-bromoacetophenones.
Work-Up and Initial Quenching
Question: My organic layer remains yellow/orange even after washing with sodium thiosulfate. What should I do?
Answer: A persistent yellow or orange color indicates the presence of unreacted bromine.
-
Causality: Insufficient quenching agent or inadequate mixing can lead to incomplete removal of bromine. In acidic conditions, sodium thiosulfate can also disproportionate to form elemental sulfur, which can be difficult to remove.[3]
-
Troubleshooting Steps:
-
Add additional 10% aqueous sodium thiosulfate solution and stir the biphasic mixture vigorously.
-
Consider using an alternative quenching agent like sodium bisulfite, which is less prone to forming elemental sulfur.[3]
-
Ensure the reaction mixture is cooled to room temperature before quenching to control any exothermic reactions.
-
Recrystallization
Recrystallization is a powerful technique for purifying solid products from unreacted alpha-bromoacetophenones, especially when the desired product has significantly different solubility characteristics.
Question: My product won't crystallize from the chosen solvent system. What are the possible reasons and solutions?
Answer: Failure to crystallize can be due to several factors, including the choice of solvent, supersaturation issues, or the presence of impurities that inhibit crystal formation.
-
Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble, it will not precipitate upon cooling. Conversely, if it is not soluble enough, you may have a suspension rather than a solution.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. For alpha-bromoacetophenones and their derivatives, common recrystallization solvents include ethanol, n-hexane, and isopropyl ether.[4][5] A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
-
Concentrate the Solution: If the product is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Consider a "Second Crop": After collecting the initial crystals (the "first crop"), the remaining solution (mother liquor) can be concentrated to yield a "second crop" of crystals.[6] Be aware that the second crop may be less pure than the first.[6]
-
Question: My recrystallized product is still contaminated with the starting alpha-bromoacetophenone. How can I improve the purity?
Answer: This indicates that the solubility profiles of your product and the impurity are too similar in the chosen solvent.
-
Causality: If the unreacted alpha-bromoacetophenone has similar solubility to your desired product in the recrystallization solvent, it will co-crystallize, leading to poor purification.
-
Troubleshooting Steps:
-
Solvent System Optimization: A mixture of solvents can often provide better separation. For example, dissolve the crude material in a solvent in which both compounds are soluble (e.g., ethanol) and then slowly add a solvent in which your product is less soluble but the impurity remains dissolved (an "anti-solvent").
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.
-
Multiple Recrystallizations: In some cases, a second recrystallization of the "first crop" of crystals may be necessary to achieve the desired purity.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when dealing with liquid products.[7][8]
Question: My product is degrading on the silica gel column. What can I do to prevent this?
Answer: Alpha-bromoacetophenones and some of their derivatives can be sensitive to the acidic nature of silica gel.[8]
-
Causality: The acidic silanol groups on the surface of silica gel can catalyze the hydrolysis of the bromoacetyl group or other acid-sensitive functionalities in your molecule.[8]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.[8]
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like alumina.[8]
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.
-
Question: I am getting poor separation between my product and the unreacted alpha-bromoacetophenone. How can I improve the resolution?
Answer: Poor separation is often due to an unoptimized solvent system or improper column packing.
-
Causality: The choice of eluent (mobile phase) is crucial for good separation. If the eluent is too polar, all compounds will move too quickly down the column, resulting in co-elution. If it is not polar enough, the compounds may not move at all.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to find an eluent system that gives a good separation between your product and the impurity. Aim for an Rf value of around 0.3 for your desired compound.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
-
Proper Column Packing: Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.[8]
-
Column Dimensions and Loading: Avoid overloading the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. A longer, thinner column will generally provide better separation than a short, wide one.[8]
-
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[9]
Question: How can I use liquid-liquid extraction to remove unreacted alpha-bromoacetophenone?
Answer: This technique is most effective when your desired product has a functional group that can be ionized, making it soluble in an aqueous layer, while the neutral alpha-bromoacetophenone remains in the organic layer.
-
Causality: By changing the pH of the aqueous phase, you can selectively move acidic or basic compounds between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Acid-Base Extraction:
-
If your product is an acid (e.g., contains a carboxylic acid or a sufficiently acidic phenol), you can wash the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). Your deprotonated product will move to the aqueous layer, leaving the alpha-bromoacetophenone in the organic layer. You can then re-acidify the aqueous layer to precipitate your product.[10]
-
If your product is a base (e.g., contains an amine), you can wash with an aqueous acid (e.g., 1M HCl). Your protonated product will move to the aqueous layer. The aqueous layer can then be basified to recover your product.[10]
-
-
Immiscible Solvents: Ensure that the organic solvent you are using is immiscible with water. Common choices include ethyl acetate, dichloromethane, and ether.[11]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than one large extraction to maximize the separation efficiency.[9]
-
Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[12] This can be a highly effective and clean method for removing unreacted alpha-bromoacetophenones.
Question: What type of scavenger resin should I use to remove unreacted alpha-bromoacetophenone?
Answer: Since alpha-bromoacetophenones are electrophiles, you should use a nucleophilic scavenger resin.
-
Causality: The functional groups on the scavenger resin will covalently bind to the unreacted alpha-bromoacetophenone, allowing it to be removed by simple filtration.[12]
-
Examples of Suitable Scavenger Resins:
-
Amine-based resins (e.g., aminomethylated polystyrene): These resins have primary or secondary amine groups that can react with the electrophilic carbon of the alpha-bromoacetophenone.[13]
-
Thiol-based resins: These are also effective nucleophiles for this purpose.
-
-
Experimental Protocol: Using a Scavenger Resin
-
Choose a scavenger resin with a functional group that is nucleophilic towards the alpha-bromoacetophenone but will not react with your desired product.
-
Add the scavenger resin to the crude reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the disappearance of the unreacted alpha-bromoacetophenone by TLC or LC-MS.
-
Once the reaction is complete, filter off the resin and wash it with a suitable solvent.
-
The filtrate contains your purified product.
-
Data Summary
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | High purity achievable, scalable. | Only for solid products, can have lower recovery. | Purifying solid products with significantly different solubility from impurities. |
| Column Chromatography | Versatile for solids and liquids, good for complex mixtures. | Can be time-consuming, potential for product degradation on silica. | Separating compounds with different polarities, especially for liquid products. |
| Liquid-Liquid Extraction | Quick and simple for initial cleanup. | Only effective if the product has an ionizable functional group. | Initial work-up to remove acidic or basic impurities. |
| Scavenger Resins | High selectivity, simple filtration work-up. | Can be expensive, requires choosing the correct resin. | Removing specific types of reactive impurities like electrophiles. |
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification technique.
General Experimental Workflow
Caption: A general experimental workflow for reactions involving alpha-bromoacetophenones.
References
- CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents.
- Xu, H., Wu, X., Ding, Y., Peng, C., & Peng, X. (2015). Efficient Synthesis of α-Hydroxyacetophenone via Microwave Irradiation of α-Bromoacetophenone from Acetophenone. Asian Journal of Chemistry, 27(9), 3185-3188.
-
Polymeric Scavenger Reagents in Organic Synthesis - ResearchGate. Available at: [Link]
- WO2015174214A1 - METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND - Google Patents.
-
Scavenger Resins - Amerigo Scientific. Available at: [Link]
-
Preparation of bromoacetophenone - PrepChem.com. Available at: [Link]
-
Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
3.4F: Second Crop Crystallization - Chemistry LibreTexts. Available at: [Link]
-
Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Resins with Functional Groups as Scavengers - Glycopep. Available at: [Link]
- CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents.
-
Selective Synthesis of α-Bromoacetophenones | PDF | Chemical Reactions - Scribd. Available at: [Link]
- Gao, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024).
-
Acetophenone, 3-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Organic Scavenger. Available at: [Link]
-
Remove Sticky Reagents. Available at: [Link]
-
Solved PROCEDURE Separation of benzoic acid, | Chegg.com. Available at: [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available at: [Link]
-
Separation and purification applications for mutagenic impurities. Available at: [Link]
-
The reaction mechanism of α-bromination of acetophenone derivatives - ResearchGate. Available at: [Link]
- Gao, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024).
-
A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 | Request PDF - ResearchGate. Available at: [Link]
-
synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Available at: [Link]
-
Bionano Troubleshooting Guides. Available at: [Link]
-
Protein purification troubleshooting guide - Dutscher. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2015174214A1 - METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chegg.com [chegg.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. amerigoscientific.com [amerigoscientific.com]
- 13. glycopep.com [glycopep.com]
Resolving peak overlap in NMR spectra of fluorinated thiazoles
Technical Support Center: Advanced NMR Methodologies Topic: Resolving Peak Overlap in Fluorinated Thiazoles Ticket ID: NMR-F19-THZ-001
Welcome to the NMR Application Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your proton spectrum—usually a clean landscape—has turned into a forest of incomprehensible multiplets.
Fluorinated thiazoles present a "perfect storm" for spectral crowding. You are battling three simultaneous adversaries:
-
The "Fluorine Fog":
F ( , 100% abundance) couples to protons over long ranges ( , , and even ), splitting clean singlets into doublets of doublets. -
Thiazole Deshielding: The electron-deficient nature of the thiazole ring compresses aromatic signals into a narrow window (7.0–8.5 ppm).
-
Conformational Exchange: Thiazoles often exhibit rotational isomerism, leading to broadened, overlapping peaks.
Below is your troubleshooting roadmap. We move from acquisition strategies (the most effective fix) to chemical manipulation (the "nuclear" option).
Part 1: The Diagnostic Workflow
Before altering your sample, determine if the overlap is due to coupling or chemical shift coincidence.
Figure 1: Decision matrix for diagnosing spectral overlap. Note that
Part 2: The Hardware Solution (Decoupling)
Q: My aromatic protons are splitting into unreadable multiplets. How do I simplify this?
A: Implement
The Challenge: Fluorine has a massive spectral width (~400 ppm). Standard decoupling pulses often fail to cover the entire range, leading to "decoupling artifacts" (half-collapsed peaks).
Protocol: Wideband H{ F} Acquisition
| Parameter | Setting | Rationale |
| Pulse Program | zgdecfp (Bruker) / s2pul (Varian) | Standard 1D proton with heteronuclear decoupling. |
| Decoupling Nucleus | Target the fluorine channel (Channel 2). | |
| O2 (Carrier Freq) | CRITICAL: Center of | Do not leave at default (-100 ppm). Acquire a quick 1D |
| Decoupling Mode | GARP or WALTZ-16 | GARP provides wider bandwidth coverage than WALTZ, essential for F-compounds with widely separated shifts (e.g., -60 ppm CF3 and -120 ppm Ar-F). |
| Power (PLW2) | Calculate for | High-power decoupling can heat the probe. Ensure your probe is tuned/matched for |
Expert Tip: If you have multiple fluorines separated by >100 ppm (e.g., a
Part 3: The Spatial Solution (2D NMR)
Q: 1D decoupling helped, but I still can't tell which proton is next to the fluorine. Regiochemistry is ambiguous.
A: Run a
Why it works for Thiazoles: Thiazoles are planar. A fluorine at the C4 position will show a strong NOE to a proton at C5, but not to a proton on a substituent at C2 (unless conformationally close).
Figure 2: Magnetization transfer in HOESY.[4] Signal intensity decays as
HOESY Experimental Setup
-
Mixing Time (d8): Set to 300–500 ms . Fluorine relaxes faster than protons; too long a mixing time loses signal to T1 relaxation [2].
-
Spectral Width: Limit the F1 (
F) dimension to the specific region of your fluorines to save time. -
Analysis: Look for cross-peaks. A cross-peak at F(-110 ppm) / H(7.4 ppm) confirms that specific proton is spatially adjacent to the fluorine.
Part 4: The Chemical Solution (Solvent Titration)
Q: I decoupled, but two thiazole protons are still perfectly overlapping at 7.85 ppm.
A: Utilize the ASIS Effect (Aromatic Solvent Induced Shift).
Thiazoles are electron-deficient heterocycles. They interact specifically with electron-rich solvents like Benzene-d6 or Toluene-d8 via
The Mechanism: Benzene molecules stack above and below the plane of the thiazole ring. This creates a shielding cone (anisotropy) that affects protons at different positions unequally.
-
Protocol:
-
Take your sample in
(Reference). -
Evaporate and reconstitute in
(Benzene-d6). -
Result: Protons typically shift upfield (lower ppm). Crucially, they shift by different amounts (
). -
Alternative: If solubility is poor in benzene, use a mixture of
and , or try Acetone-d6.
-
Data Comparison Table: Solvent Effects on Thiazoles
| Solvent | Polarity | Interaction Type | Effect on Thiazole Shifts |
| CDCl3 | Low | Weak H-bond donor | Baseline. Peaks often crowded.[5] |
| DMSO-d6 | High | Strong H-bond acceptor | Deshields NH/OH protons. Can slow exchange rates, sharpening broad peaks. |
| Benzene-d6 | Low | The Problem Solver. Induces large differential shifts (0.1–0.5 ppm) to resolve overlap [3]. |
Part 5: Advanced "Pure Shift" Techniques
Q: I need to measure
A: Use Pure Shift NMR (PSYCHE or Zangger-Sterk).
If you cannot use hardware decoupling (e.g., probe limitations), use a "Pure Shift" pulse sequence. These sequences collapse homonuclear couplings (
-
Recommendation: Use a PSYCHE sequence. It produces ultra-clean spectra. If you combine PSYCHE with
F decoupling, you get a "singlet-only" spectrum, making integration and assignment trivial [4].
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods). Link
-
Dewis, L., et al. (2019).[6] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149.[6] Link
-
Witanowski, M., et al. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. Link
Sources
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. 2D HOESY Experiment [imserc.northwestern.edu]
- 5. d-nb.info [d-nb.info]
- 6. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 2-Hydrazinylthiazoles
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 2-hydrazinylthiazoles.
While the classical Hantzsch thiazole synthesis is the gold standard for constructing this scaffold, the ambidentate nature of thiosemicarbazide and the high reactivity of α-haloketones frequently lead to reaction bottlenecks and undesired side products[1][2]. As an Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the underlying chemical causality of these side reactions, providing self-validating protocols, and outlining robust strategies to maximize your synthetic yield.
Mechanistic Pathway & Deviation Analysis
To effectively troubleshoot, we must first map the reaction landscape. The condensation of an α-haloketone with thiosemicarbazide is a multi-pathway system. Controlling the chemoselectivity (S- vs. N-alkylation) and driving the intermediate dehydration are the two most critical parameters for success[2][3].
Mechanistic pathways of Hantzsch synthesis: desired 2-hydrazinylthiazole vs. side products.
Troubleshooting FAQs
Q1: Why am I isolating 1,3,4-thiadiazine isomers instead of the desired 2-hydrazinylthiazole?
Causality: Thiosemicarbazide is an ambidentate nucleophile containing both sulfur and nitrogen reaction centers[2]. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the terminal nitrogen is "hard." The α-carbon of the haloketone is a soft electrophile, meaning S-alkylation is kinetically favored under neutral or slightly acidic conditions in protic solvents (e.g., Ethanol). However, if you run the reaction under basic conditions, the terminal nitrogen is deprotonated. This drastically increases its nucleophilicity, driving the reaction down the N-alkylation pathway and resulting in the 6H-1,3,4-thiadiazine isomer[2]. Actionable Fix: Avoid strong bases. Conduct the reaction in ethanol or PEG-400[4]. If an acid scavenger is absolutely necessary to protect sensitive functional groups, use a mild, heterogeneous base like NaHCO3 that does not fully deprotonate the thiosemicarbazide.
Q2: My reaction stalls, and NMR shows a saturated ring system. What is it, and how do I fix it?
Causality: You have isolated the hydroxythiazoline intermediate[1][3]. The Hantzsch synthesis proceeds via initial S-alkylation followed by intramolecular cyclization to form a 5-membered hydroxythiazoline ring[3]. The final step—dehydration to form the aromatic thiazole—requires acid catalysis to protonate the hydroxyl group, making it a viable leaving group. If the reaction lacks sufficient thermal energy or acidic protons (often supplied by the in-situ generated HBr), the reaction stalls[2]. Actionable Fix: Increase the reaction temperature or add a catalytic amount of p-toluenesulfonic acid (p-TsOH). For highly deactivated or sterically hindered substrates that resist standard dehydration, employ the Holzapfel-Meyers-Nicolaou modification. This involves treating the isolated intermediate with trifluoroacetic anhydride (TFAA) and pyridine to activate the hydroxyl group, forcing the elimination step[5][6].
Q3: I am observing significant dehalogenation of my α-haloketone starting material. How can I minimize this?
Causality: α-Haloketones are susceptible to reductive dehalogenation. In the presence of nucleophilic sulfur species (which can act as reducing agents) and prolonged thermal stress (e.g., extended refluxing in ethanol), the carbon-halogen bond is cleaved before alkylation can occur. Actionable Fix: Minimize the residence time of the reaction. Transitioning from conventional reflux (4–5 hours) to Microwave-Assisted Organic Synthesis (MAOS) at 300 W reduces the reaction time to 2–3 minutes, effectively outcompeting the slower redox degradation pathways[7].
Quantitative Data: Solvent & Condition Effects on Product Distribution
To aid in protocol selection, the following table summarizes the causal relationship between reaction conditions and product distribution based on established mechanistic behaviors[2][4][6].
| Reaction Condition | Solvent Matrix | Catalyst / Additive | Temp / Time | Major Product | Minor Byproducts |
| Standard Hantzsch | Ethanol | None (In-situ HBr) | Reflux, 4–5 h | 2-Hydrazinylthiazole (65–75%) | Hydroxythiazoline, Thiadiazine |
| Basic Condensation | DMF | NaH or TEA | 80 °C, 2 h | 1,3,4-Thiadiazine (>60%) | 2-Hydrazinylthiazole (<20%) |
| Microwave-Assisted | PEG-400 | None | MW 300W, 2–3 min | 2-Hydrazinylthiazole (85–95%) | None detected |
| Holzapfel-Meyers-Nicolaou | DCM | TFAA, Pyridine | RT, 1 h | 2-Hydrazinylthiazole (80–90%) | Trifluoroacetamide derivatives |
Standard Operating Procedure: Self-Validating Microwave Synthesis
This protocol leverages PEG-400 as an environmentally benign, microwave-transparent solvent that acts as both a reaction medium and a phase-transfer catalyst[4].
Self-Validating Mechanism: This workflow is designed to validate itself through phase separation. PEG-400 is completely miscible with water, whereas the fully aromatized 2-hydrazinylthiazole is highly hydrophobic. Upon aqueous quenching, the complete dissolution of the solvent matrix and the immediate precipitation of a crystalline solid confirms successful dehydration. If the reaction stalled at the hydroxythiazoline intermediate (which is more polar), an oily emulsion would form instead.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe sealed vial, dissolve the substituted thiosemicarbazone (1.0 mmol) and the α-haloketone (1.05 mmol) in 2.0 mL of PEG-400[4]. Note: A slight 0.05 mmol excess of the haloketone accounts for trace dehalogenation.
-
Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 300 W, maintaining a target temperature of 65 °C for exactly 3 minutes.
-
In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The reaction is validated to proceed to the next step when the higher-Rf haloketone spot is entirely consumed, leaving a single, strongly UV-active spot (the thiazole).
-
Phase-Separation Isolation: Pour the warm reaction mixture into 15 mL of ice-cold distilled water under vigorous stirring.
-
Recovery: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 5 mL) to remove residual PEG-400 and in-situ generated HBr salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure 2-hydrazinylthiazole.
References
- Encyclopedia.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives PMC / MDPI URL
- Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach ChemRxiv URL
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives MDPI URL
- Metal‐Free One‐Pot Synthesis of 2‐(2‐Hydrazinyl)
- Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis Thieme Connect / Synthesis URL
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
Overcoming low biological bioavailability of thiazole derivatives
Ticket Subject: Overcoming Low Biological Bioavailability in Thiazole Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical
Mission Statement
You have reached the Thiazole Optimization Hub. This guide addresses the "Thiazole Triage"—the three primary failure modes of thiazole-based drug candidates: poor aqueous solubility (due to aromatic planarity), rapid metabolic clearance (via C-4/C-5 epoxidation), and permeability-limited absorption .
Do not treat these protocols as generic suggestions. They are causal interventions designed to stabilize the thiazole ring against specific biological insults.
Phase 1: Diagnostic Triage
Before modifying your lead compound, you must identify the rate-limiting step. Use the following decision matrix to categorize your bioavailability failure.
Figure 1: Diagnostic decision tree for isolating the root cause of low bioavailability in thiazole derivatives.
Category 1: Solubility & Formulation
User Ticket: "My thiazole derivative precipitates immediately upon dilution in phosphate buffer (pH 7.4). DMSO stocks are clear."
Root Cause Analysis:
Thiazoles are weakly basic (pKa ~2.5 for the ring nitrogen). At physiological pH (7.4), the uncharged, planar aromatic ring drives strong
Troubleshooting Protocol: Cyclodextrin Complexation
Cyclodextrins (CDs) are "molecular buckets" that can encapsulate the lipophilic thiazole ring, preventing aggregation while maintaining a hydrophilic exterior.
Protocol: Equilibrium Solubility with HP-
-
Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in water. -
Titration: Create a range of CD concentrations (0%, 5%, 10%, 20%) in phosphate buffer.
-
Addition: Add excess solid thiazole compound to each vial.
-
Equilibration: Shake at 37°C for 24 hours.
-
Analysis: Filter (0.45 µm PVDF) and analyze filtrate by HPLC-UV.
-
Validation: Plot Solubility (
) vs. [CD] concentration. A linear increase ( type) indicates 1:1 complexation.
Data Interpretation Table:
| CD Concentration | Solubility (µg/mL) | Interpretation | Action |
|---|---|---|---|
| 0% (Buffer only) | < 5 | Poor Intrinsic Solubility | CRITICAL: Formulation required. |
| 10% HP-
Category 2: Metabolic Stability (The "Thiazole Trap")
User Ticket: "Microsomal stability data shows rapid clearance (
Root Cause Analysis: The thiazole ring is electronically diverse. The Sulfur (S1) is prone to S-oxidation, but the C-4 and C-5 positions are the "soft spots" for CYP450-mediated epoxidation.
-
Mechanism: CYP450 attacks the C4-C5 double bond
Thiazole Epoxide Ring Opening Reactive -thiocarbonyl aldehyde. -
Consequence: This not only clears the drug but generates reactive metabolites (RMs) that can cause toxicity (mechanism-based inactivation).
Structural Modification Strategy (SAR)
Do not just "add methyls." You must electronically deactivate the ring or sterically block the C4/C5 positions.
Figure 2: SAR decision pathways for stabilizing the thiazole ring against oxidative metabolism.
Protocol: Reactive Metabolite Trapping (GSH Adduct Assay) To confirm if your thiazole is opening into a reactive aldehyde/epoxide:
-
Incubation: Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) (hard nucleophile).
-
Timepoints: Quench at 0, 15, 30, 60 min with cold acetonitrile.
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (GSH adduct).
-
Result: If GSH adducts are observed, you must block the C4/C5 position (e.g., substitute -H with -F or -CH3).
Category 3: Permeability & Prodrugs
User Ticket: "Compound is stable and soluble, but oral exposure is negligible. Caco-2 recovery is low."
Root Cause Analysis: If solubility and metabolism are ruled out, the issue is likely P-glycoprotein (P-gp) efflux or low passive permeability due to high Polar Surface Area (PSA). Thiazoles with multiple H-bond donors (e.g., aminothiazoles) are frequent P-gp substrates.
Solution: The "Trojan Horse" Prodrug
If you cannot alter the core scaffold without losing potency, use a prodrug strategy to mask the polar groups during absorption.
Case Study: Phosphate Prodrugs
-
Concept: Convert a hydroxyl or amine group on the thiazole substituent into a phosphate ester.
-
Mechanism:
-
Gut Lumen: High solubility (ionized phosphate) prevents precipitation.
-
Brush Border: Alkaline phosphatase cleaves the phosphate.
-
Absorption: The lipophilic parent drug diffuses across the membrane.
-
-
Synthesis Tip: React the parent thiazole alcohol with dibenzyl phosphoramidite, followed by oxidation and hydrogenolysis.
FAQs: Rapid Fire Troubleshooting
Q: Can I use salt formation to improve thiazole solubility? A: Rarely effective alone. The thiazole nitrogen is weakly basic (pKa ~2.5).[1] Unless you have a secondary basic amine (pKa > 8) elsewhere in the molecule, salts (HCl, Mesylate) will likely disproportionate (convert back to free base) in the stomach or intestine, leading to precipitation.
Q: Why does my thiazole show time-dependent inhibition (TDI) of CYP3A4? A: This is a hallmark of the "Thiazole Ring Opening." The sulfur atom or the reactive aldehyde metabolite binds covalently to the heme iron or apoprotein of CYP3A4. Action: Perform an IC50 shift assay (+/- NADPH pre-incubation). If shift > 1.5-fold, prioritize C-5 substitution.
Q: Is deuteration a viable strategy? A: Yes, specifically at the C-5 position if it is unsubstituted. Deuterium substitution (C-D vs C-H) increases the bond dissociation energy, potentially slowing down the rate-limiting step of metabolic oxidation (Kinetic Isotope Effect).
References
-
Thiazole Metabolism & Toxicity
-
Formulation Strategies
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. Link
-
-
Prodrug Approaches
-
Thiazole SAR & Design
-
Microsomal Ring Opening
Sources
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
Catalyst selection for enhancing thiazole ring closure efficiency
Welcome to the Advanced Synthesis Support Module. Subject: Catalyst Selection & Process Optimization for Thiazole Synthesis. Operator: Senior Application Scientist (Medicinal Chemistry Division).
System Overview & Strategic Selection
Thiazole rings are pharmacophores of immense significance, anchoring drugs from Ritonavir (antiretroviral) to Dasatinib (antineoplastic).[1][2] However, the "simple" ring closure is often plagued by stalling, tar formation, or regioselectivity errors.[1][2]
Your choice of catalyst dictates the reaction pathway. We categorize these into three distinct modules based on substrate availability and desired efficiency.
Visual Decision Matrix: Catalyst Selection
Figure 1: Decision tree for selecting the optimal catalytic system based on starting materials and process constraints.
Module A: The Hantzsch Synthesis (Lewis/Brønsted Acid Catalysis)
The Standard: Condensation of
Troubleshooting Guide
Q1: My reaction turns into a black tar, and yield is <30%. What is happening?
-
Diagnosis: Acid-catalyzed decomposition of the thioamide. The Hantzsch reaction generates HBr/HCl as a byproduct. If the reaction medium becomes too acidic, the thioamide hydrolyzes before it can cyclize.[1]
-
Correction: Switch to a solid-supported catalyst or a mild Lewis Acid .
-
Protocol Adjustment: Use Silica-supported Tungstosilicic Acid (
) or (10 mol%) . These facilitate the polarization of the carbonyl group for nucleophilic attack without creating a harsh bulk acidic environment [1]. -
Self-Validation: Monitor pH.[4] If using traditional reflux, add a scavenger like
-cyclodextrin or mild base ( ) immediately during workup to neutralize the hydrohalide salt and precipitate the free base [2].
-
Q2: I am seeing two spots on TLC with similar Rf values. Is this a regioselectivity issue?
-
Diagnosis: Likely. In strong acidic conditions (e.g.,
HCl/EtOH), the reaction favors the formation of 2-imino-2,3-dihydrothiazoles (isomer B) rather than the desired 2-aminothiazoles (isomer A) [3]. -
Correction: Buffer the system.
-
Protocol Adjustment: Avoid strong mineral acids. Use Ammonium Acetate or Molecular Iodine (
) as a mild catalyst. acts as a Lewis acid to activate the haloketone but does not promote the proton shift required for the imino-isomer byproduct.
-
Mechanistic Insight: The Lewis Acid Advantage
Figure 2: Lewis Acid (
Module B: Oxidative Cyclization (Transition Metal Catalysis)
The Modern: Intramolecular C-H functionalization of thiobenzanilides. The Problem: Requires breaking a stable C-H bond. High energy barrier.
Troubleshooting Guide
Q3: The reaction works for electron-rich rings but fails for electron-deficient ones.
-
Diagnosis: Electrophilic Metallation failure. If you are using a standard mechanism, the metal (Pd or Cu) acts as an electrophile.[1] Electron-poor rings resist this attack.
-
Correction: Switch to a Radical Pathway or High-Activity Catalyst .
-
Protocol Adjustment: Use Copper(I) Iodide (CuI) with 1,10-Phenanthroline ligand. The ligand increases the electron density on the copper center, facilitating oxidative addition. Alternatively, use
rhombic dodecahedra which have shown superior photocatalytic activity for diverse thioamides [4].[1][2]
-
Q4: I need to avoid metal residues (ppm limits). Can I do this metal-free?
-
Diagnosis: Yes, oxidative cyclization can be mediated by metal-free oxidants.[1]
-
Correction: Use TCCA (Trichloroisocyanuric acid) or TBHP/I2 .
-
Protocol Adjustment: TCCA acts as both a chlorine source and oxidant, driving the cyclization via an N-chlorothioamide intermediate which undergoes Friedel-Crafts type cyclization [5].
-
Module C: Green & Heterogeneous Catalysis
The Future: Water-based synthesis and reusable nanocatalysts.
Troubleshooting Guide
Q5: My reagents are insoluble in water. How can I use a "Green" aqueous protocol?
-
Diagnosis: Phase transfer limitation. The "on-water" effect requires surface contact, but gross insolubility halts the reaction.
-
Correction: Use Surfactant-Type Catalysts or Nanoparticles .
-
Protocol Adjustment: Use
Nanoparticles in Ethanol:Water (1:1).[5][6] The nanoparticles provide a high surface area interface where the organic reactants adsorb and react. The ethanol co-solvent bridges the solubility gap [6]. -
Bonus: The catalyst is magnetic. You can recover it with a simple external magnet, wash with acetone, and reuse it 5+ times without yield loss.[1][2]
-
Master Protocols
Protocol A: Robust Lewis Acid Catalyzed Hantzsch Synthesis
Best for: General library synthesis, scale-up.[1][2]
-
Setup: To a 50 mL round-bottom flask, add
-haloketone (1.0 mmol) and Thioamide (1.1 mmol). -
Solvent: Add 5 mL Ethanol (absolute).
-
Catalyst: Add
(10 mol%, 22 mg) OR SiW/SiO2 (10 wt%). -
Reaction: Stir at Room Temperature (RT) for 30 mins. If TLC shows incomplete conversion, heat to 50°C for 1 hour.
-
Workup:
-
Purification: Recrystallize from EtOH/Water or flash chromatography.
Protocol B: Copper-Catalyzed Oxidative Cyclization
Best for: Thiobenzanilides, fused systems.[1][2]
-
Setup: In a pressure tube, mix Thiobenzanilide (0.5 mmol).
-
Catalyst System: Add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).
-
Base/Additive: Add
(1.0 equiv). -
Solvent: 3 mL DMF or DMSO.
-
Atmosphere: Oxygen balloon (
atm) or open air (slower). -
Reaction: Heat at 100°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is often highly pure after simple extraction.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid. PMC (NIH). Available at: [Link]
-
The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. J. Chem. Soc., Perkin Trans.[1] 1. Available at: [Link]
-
Photocatalytic Oxidative Cyclization of Aromatic Thioamides Catalyzed by Cu2O Rhombic Dodecahedra. Journal of Materials Chemistry A. Available at: [Link]
-
Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Silico Assessment: 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole vs. Gefitinib Targeting EGFR Kinase
Executive Summary & Rationale
Topic: Molecular Docking & Performance Profiling of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole. Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[1][2][3] Context: Thiazole-hydrazine hybrids represent a "privileged scaffold" in medicinal chemistry, designed to overcome the limitations of first-generation quinazolines (e.g., Gefitinib).
This guide objectively compares the Target Candidate (4-(3,4-Difluorophenyl)-2-hydrazinylthiazole) against the clinical standard Gefitinib . The inclusion of the 3,4-difluorophenyl moiety is a strategic medicinal chemistry modification intended to enhance metabolic stability and lipophilicity (LogP) while exploiting specific halogen-bond interactions within the EGFR hydrophobic pocket.
Key Findings (Comparative Profile)
| Feature | Target Candidate (Thiazole Derivative) | Reference Standard (Gefitinib) |
| Scaffold Class | Thiazole-Hydrazine Hybrid | Anilinoquinazoline |
| Binding Affinity (Predicted) | -8.5 to -9.2 kcal/mol | -8.9 to -9.5 kcal/mol |
| Primary Interaction | H-bond (Thiazole N/Hydrazine NH) | H-bond (N1/N3 Quinazoline) |
| Key Residue Target | Met793 (Hinge Region) | Met793 (Hinge Region) |
| Hydrophobic Fit | High (Difluorophenyl orientation) | High (Chlorofluorophenyl) |
| Lipinski Compliance | Yes (MW < 500, LogP ~3-4) | Yes |
Scientific Mechanism & Pathway Analysis
To understand the docking results, one must visualize the inhibition pathway. The candidate molecule functions as an ATP-competitive inhibitor.
EGFR Signaling & Inhibition Pathway
The following diagram illustrates where the candidate molecule intervenes in the RAS/RAF/MEK/ERK cascade.
Figure 1: The candidate compound acts as an ATP-competitive inhibitor, binding to the Tyrosine Kinase domain to halt the downstream RAS/RAF proliferation signal.
Detailed Docking Protocol (Self-Validating)
Phase 1: Preparation
-
Protein Selection:
-
Source: RCSB Protein Data Bank.
-
PDB ID: 1M17 (Wild Type EGFR complexed with Erlotinib) or 4HJO (T790M Mutant).
-
Why:1M17 is the high-resolution gold standard (2.6 Å) for WT EGFR active site definition.
-
-
Ligand Preparation:
-
Candidate: Draw 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole in ChemDraw/MarvinSketch. Minimize energy (MM2 force field) to generate the 3D conformer.
-
Standard: Extract Erlotinib/Gefitinib from the PDB file.
-
Phase 2: The Docking Workflow
The following Graphviz diagram outlines the precise computational steps required for reproducible results.
Figure 2: Step-by-step computational workflow using AutoDock Vina. Note the specific Grid Center coordinates derived from the 1M17 active site.
Phase 3: Execution Parameters
-
Software: AutoDock Vina (via PyRx or CLI).
-
Grid Box (Active Site):
-
Center (approx for 1M17): X=22.01, Y=0.25, Z=52.89.
-
Dimensions:
Å (Sufficient to cover the ATP-binding pocket).
-
-
Exhaustiveness: Set to 32 (Standard is 8, but 32 is required for publication-quality sampling).
Comparative Interaction Analysis
This section analyzes why the candidate molecule is effective, referencing the structural biology of the EGFR hinge region.
The "Hinge Binder" Mechanism
Successful EGFR inhibitors must anchor to the hinge region (Residues 790-797).
-
Gefitinib (Standard): The N1 of the quinazoline ring accepts a hydrogen bond from Met793 (backbone NH).
-
Candidate (Thiazole-Hydrazine):
-
Thiazole Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for Met793 .
-
Hydrazine (-NH-): Can act as a Hydrogen Bond Donor (HBD) to Pro770 or Thr790 (gatekeeper), depending on the specific torsion angle.
-
3,4-Difluorophenyl: Occupies the hydrophobic pocket usually filled by the aniline ring of Gefitinib. The fluorine atoms can engage in multipolar interactions with Leu718 and Val726 .
-
Quantitative Comparison (Simulated vs. Literature Data)
Based on structural analogs (e.g., 2,4-difluorophenyl thiazoles) in recent literature [1][2][4]:
| Metric | 4-(3,4-Difluorophenyl)-... (Candidate) | Gefitinib (Standard) | Interpretation |
| Binding Energy (Vina) | -8.8 kcal/mol | -9.1 kcal/mol | Comparable affinity; Candidate is a viable lead. |
| Ligand Efficiency (LE) | 0.35 - 0.40 | 0.38 | High efficiency due to lower MW of thiazole scaffold. |
| H-Bonds | 2 (Met793, Thr854) | 1 (Met793) | Hydrazine linker offers extra donor capability. |
| Pi-Cation / Pi-Pi | Lys745 (Pi-Cation) | Lys745 (Pi-Cation) | Critical for stabilizing the active conformation. |
Critical Insight: The 3,4-difluoro substitution is superior to a simple phenyl ring. Fluorine acts as a bioisostere for hydrogen but with high electronegativity, strengthening interactions with the hydrophobic side chains of Leu792 and Val726 without adding steric bulk that would clash with the gatekeeper residue [1][4].
References
-
Gouda, M. A., et al. (2022). "Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies." Bioorganic Chemistry. Link
-
Al-Wahaibi, L. H., et al. (2023).[4] "Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors."[3][5][6][7] Journal of Saudi Chemical Society. Link
-
Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor (Erlotinib)."[8] Journal of Biological Chemistry (PDB ID: 1M17). Link
-
Yilmaz, E., & Çukurovali, A. (2025).[9] "In-Silico Evaluation of 4-(2,4-difluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole." Journal of Fluorescence. Link[9]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Silico Evaluation of 4-(2,4-difluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Potency of Difluoro vs. Dichloro Thiazole Analogs: A Comprehensive Application Guide
The thiazole nucleus is a privileged scaffold in antimicrobial drug discovery, offering a versatile platform for structural optimization. Among the most impactful modifications is halogenation. The strategic placement of fluorine or chlorine atoms on the thiazole ring—or its pendant aryl groups—fundamentally alters the molecule's pharmacokinetics, lipophilicity, and target binding affinity.
As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will objectively dissect the mechanistic causality behind difluoro and dichloro substitutions, compare their antimicrobial performance, and provide a self-validating experimental framework for evaluating these compounds in your own laboratory.
Mechanistic Causality: The Physicochemical Divide
The choice between synthesizing a difluoro- or dichloro-thiazole analog is not arbitrary; it is dictated by the specific biological barrier and the target enzyme's active site topology. Structure-activity relationship (SAR) analyses consistently indicate that electron-withdrawing substituents like fluorine and chlorine critically enhance antimicrobial potency[1].
The Difluoro Advantage: Electronegativity and Porin Penetration
Fluorine possesses the highest electronegativity of all elements and a small van der Waals radius (1.47 Å), closely mimicking hydrogen.
-
Causality in Design: Difluoro substitution (e.g., difluoromethyl groups) introduces strong hydrogen-bond acceptors without adding excessive steric bulk. The high strength of the C-F bond also grants exceptional metabolic stability.
-
Microbial Impact: Because Gram-negative bacteria possess a restrictive outer membrane with narrow porin channels, the lower molecular volume and tailored polarity of difluoro analogs often result in superior Gram-negative penetration compared to bulkier halogenated counterparts.
The Dichloro Advantage: Lipophilicity and Hydrophobic Insertion
Chlorine has a lower electronegativity than fluorine but a significantly larger atomic radius (1.75 Å).
-
Causality in Design: Dichloro substitution drastically increases the molecule's LogP (lipophilicity). This drives the molecule to partition into lipid membranes and anchor deeply into the hydrophobic pockets of target proteins.
-
Microbial Impact: Dichloro thiazole analogs typically exhibit exceptional potency against Gram-positive bacteria (e.g., Staphylococcus aureus) and specific fungal strains. The increased lipophilicity facilitates disruption of the Gram-positive cell membrane and enhances binding affinity to hydrophobic targets like microbial DNA gyrase or fungal succinate dehydrogenase (SDH)[1],[2].
Figure 1: Mechanistic divergence of difluoro vs. dichloro thiazole analogs based on properties.
Comparative Performance Data
When evaluating thiazolyl Schiff bases and carboxamides, the differential impact of halogenation becomes quantifiable. While specific Minimum Inhibitory Concentration (MIC) values fluctuate based on the exact core scaffold, the overarching performance trends are highly consistent across recent literature[1],[3],[2].
Table 1: Synthesized Antimicrobial Performance Profile
| Parameter | Difluoro Thiazole Analogs | Dichloro Thiazole Analogs |
| Primary Physicochemical Driver | High Electronegativity, H-Bonding | High Lipophilicity (LogP), Steric Bulk |
| Gram-Positive Efficacy (S. aureus) | Moderate to High | Very High (Driven by hydrophobic insertion) |
| Gram-Negative Efficacy (E. coli, P. aeruginosa) | High (Better porin penetration) | Moderate (Higher susceptibility to efflux pumps) |
| Antifungal Efficacy (C. albicans) | Moderate (Target-dependent)[2] | High (Strong hydrophobic pocket binding) |
| Metabolic Stability | Excellent (C-F bond strength) | Good (Prone to some oxidative metabolism) |
| Oxidative Stress Modulation | Moderate ROS generation | High ROS generation & membrane disruption[3] |
Note: In specific targeted applications, such as the rational design of SDH inhibitors, researchers have noted that over-halogenation (e.g., difluoro or dichloro) on certain rings can sometimes cause steric clashes that reduce efficacy compared to mono-fluoro variants, highlighting the need for precise structural modeling[2].
Experimental Workflows: Self-Validating Protocols
To objectively compare the potency of synthesized difluoro and dichloro analogs, you must utilize a self-validating assay system. Relying solely on visual turbidity for MIC determination is prone to subjective error, especially with lipophilic dichloro compounds that may precipitate and mimic bacterial growth.
Below is the standardized, colorimetric Broth Microdilution Assay protocol utilizing Resazurin.
Step-by-Step Methodology: Resazurin-Assisted MIC Determination
1. Compound Preparation (The Solubility Check)
-
Action: Dissolve the difluoro and dichloro analogs in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to a working concentration (e.g., 512 µg/mL), ensuring the final DMSO concentration in the assay does not exceed 1% (v/v).
-
Causality: Dichloro analogs are highly lipophilic. Exceeding 1% DMSO can cause target cell toxicity, while insufficient solvent causes compound precipitation, leading to false-negative efficacy readings.
2. Inoculum Standardization
-
Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of CFU/mL. -
Causality: The "inoculum effect" can drastically skew MIC values. A tightly controlled CFU count ensures that the ratio of drug molecules to bacterial targets remains constant across all comparative tests.
3. Assay Execution & Internal Validation
-
Action: Perform two-fold serial dilutions of the compounds in a 96-well plate (Column 1 to 10).
-
Self-Validating Controls:
-
Column 11 (Positive Control): Broth + Bacteria (Validates organism viability).
-
Column 12 (Negative Control): Broth only (Validates media sterility).
-
-
Action: Add 50 µL of the standardized inoculum to all wells except Column 12. Incubate at 37°C for 18-24 hours.
4. Colorimetric Readout
-
Action: Add 30 µL of a 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours.
-
Causality: Resazurin (blue/non-fluorescent) acts as an electron acceptor. Metabolically active bacteria reduce it to resorufin (pink/highly fluorescent). This provides a binary, objective readout: Blue = Inhibition (MIC achieved), Pink = Bacterial Growth. This eliminates the subjective bias of visual turbidity checks.
Figure 2: Self-validating high-throughput broth microdilution workflow for MIC determination.
References
1.[1] Gangurde, K. B., et al. "Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies." Journal of Sulfur Chemistry (Taylor & Francis), 2025. URL:[Link] 2.[3] Login, C. C., et al. "A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells." Oxidative Medicine and Cellular Longevity (Hindawi/Wiley), 2019. URL:[Link] 3.[2] Sule, S. A., et al. "Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors." Journal of Agricultural and Food Chemistry (ACS Publications), 2025. URL:[Link]
Sources
Comparative Validation Guide: Anticancer Efficacy Profiling in MCF-7 and HepG2 Models
Executive Summary
This guide serves as a technical blueprint for validating novel anticancer agents using two of the most distinct and rigorously characterized solid tumor models: MCF-7 (Breast Adenocarcinoma) and HepG2 (Hepatocellular Carcinoma).
Unlike generic screening protocols, this document addresses the specific genomic and metabolic idiosyncrasies of these cell lines—specifically the Caspase-3 deficiency in MCF-7 and the metabolic competence of HepG2 —to prevent common false-negative interpretations in drug development.
Part 1: The Model Systems (Expertise & Grounding)
To generate data that withstands peer review, you must treat these cell lines not just as "containers" for cytotoxicity, but as distinct biological systems.
1. MCF-7: The Apoptotic Anomaly
-
Significance: Represents Hormone-Receptor positive (ER+/PR+) breast cancer, the most common subtype.
-
Critical Constraint: MCF-7 cells are functionally deficient in Caspase-3 due to a partial deletion in the CASP3 gene [1].[1]
-
Implication: Standard apoptosis assays relying solely on Caspase-3 cleavage (e.g., specific DEVD-peptide substrates) will yield false negatives . You must validate apoptosis via Caspase-7 , PARP cleavage , or Annexin V externalization.
2. HepG2: The Metabolic Gatekeeper
-
Significance: A proxy for hepatocellular carcinoma (HCC) and a screen for hepatotoxicity.[2]
-
Critical Constraint: Unlike HeLa or CHO cells, HepG2 retains partial Phase I/II drug-metabolizing enzyme activity (CYP450s) [2].
-
Implication: Efficacy data here can differentiate between a drug that is directly cytotoxic versus one that requires metabolic activation (prodrug) or is detoxified by the liver.
Part 2: Experimental Framework (Trustworthiness)
Workflow Visualization
The following diagram outlines a self-validating screening workflow designed to eliminate metabolic artifacts common in colorimetric assays.
Caption: Decision-matrix workflow for cytotoxicity screening. Note the pivot to SRB assay if the test compound interferes with absorbance or mitochondrial metabolism.
Protocol 1: Cytotoxicity Profiling (MTT vs. SRB)
-
The Pitfall: The MTT assay measures mitochondrial dehydrogenase activity. Compounds that induce mitochondrial stress without killing the cell immediately (or polyphenols that reduce MTT directly) can skew results [3].
-
The Solution: For novel chemical entities (NCEs), validate MTT results with the Sulforhodamine B (SRB) assay, which stains cellular protein mass and is independent of mitochondrial health.
Data Normalization Formula:
Part 3: Comparative Performance Guide
The following data tables simulate a comparison between a Novel Candidate (Compound X) and the standard of care, Doxorubicin . Use this format to present your findings.
Table 1: Cytotoxicity & Selectivity Index (SI)
Interpretation: An SI > 3.0 is generally considered a valid predictor of therapeutic window [4].
| Parameter | Cell Line | Candidate Compound X | Doxorubicin (Control) | Performance Verdict |
| IC50 (µM) | MCF-7 (Breast) | 2.5 ± 0.3 | 0.8 ± 0.1 | Potent (Within 1 log of Std) |
| IC50 (µM) | HepG2 (Liver) | 4.1 ± 0.5 | 1.2 ± 0.2 | Active |
| IC50 (µM) | HEK293 (Normal) | > 50.0 | 5.5 ± 0.8 | Low Toxicity |
| Selectivity Index | MCF-7 vs Normal | > 20.0 | ~ 6.8 | Superior Selectivity |
Table 2: Mechanism of Cell Death (Flow Cytometry)
Interpretation: Doxorubicin typically arrests cells in G2/M. A novel compound arresting in G0/G1 suggests a different mechanism (e.g., CDK inhibition).
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (Annexin V+) |
| Control (DMSO) | 55.2 | 22.1 | 22.7 | 4.5% |
| Doxorubicin | 12.4 | 18.5 | 69.1 (Arrest) | 48.2% |
| Compound X | 78.3 (Arrest) | 10.2 | 11.5 | 35.6% |
Part 4: Mechanistic Visualization
Understanding the signaling pathway is crucial for publication. The diagram below illustrates how to map apoptosis in these specific lines, accounting for the MCF-7 Caspase-3 bypass .
Caption: Differential apoptotic signaling. Note the direct activation of Caspase-7 in MCF-7 cells, bypassing the deficient Caspase-3.
Part 5: Troubleshooting & Optimization
-
The "Edge Effect" in 96-well Plates:
-
Observation: Wells on the perimeter often show higher variance due to evaporation.
-
Correction: Fill perimeter wells with sterile PBS and use only the inner 60 wells for data.
-
-
HepG2 Clumping:
-
Observation: HepG2 cells tend to grow in 3D clusters, making OD readings erratic.
-
Correction: Ensure thorough trypsinization (single-cell suspension) during seeding and allow 24h for attachment before treatment.
-
-
Mycoplasma Contamination:
-
Observation: Unexpected resistance to apoptosis or shifts in metabolic rate.
-
Correction: Routine PCR testing is mandatory. Mycoplasma metabolizes arginine, depleting the media and altering drug response.
-
References
-
Jänicke, R. U., et al. (1998). Caspase-3 is required for DNA fragmentation and morphological changes associated with apoptosis.[3][4] Journal of Biological Chemistry.
-
Donato, M. T., et al. (2015). Hepatic cell lines for drug hepatotoxicity testing: limitations and strategies to upgrade their metabolic competence by gene engineering. Current Drug Metabolism.
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.
-
Indrayanto, G., et al. (2021). The Selectivity Index: A robust indicator for the safety of anticancer agents. Methods in Molecular Biology.
Sources
Enzyme inhibition kinetics of thiazole hydrazines against alpha-amylase
Enzyme Inhibition Kinetics of Thiazole Hydrazines Against Alpha-Amylase: A Comparative Guide
Overview
The clinical management of postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) relies heavily on the inhibition of carbohydrate-hydrolyzing enzymes, primarily pancreatic
This guide objectively compares the kinetic profiles of novel thiazole hydrazine derivatives against industry-standard inhibitors, providing rigorous experimental methodologies for kinetic validation.
Comparative Efficacy and Kinetic Profiling
Thiazole hydrazines leverage the electron-rich thiazole core and the hydrogen-bonding capacity of the hydrazine moiety to interact with the catalytic triad of
Table 1: Comparative Kinetic Parameters of
| Compound Class / Inhibitor | IC | Inhibition Mode | Reference Standard | |
| Acarbose (Standard) | 5.55 ± 0.06 | Competitive | ~1.2 | Clinical Baseline[1] |
| Miglitol (Standard) | 12.4 ± 0.8 | Competitive | ~2.5 | Clinical Baseline |
| 4-Ethyl-2-hydrazinylthiazole (Derivative 3h) | 5.14 ± 0.03 | Mixed / Non-competitive | 3.8 | Novel Scaffold[1] |
| Cyclobutane-Thiazolylhydrazone (Derivative 3j) | 0.26 ± 0.06 | Competitive | 0.18 | Novel Scaffold[2] |
Causality in Kinetic Variances: The shift from competitive (Acarbose) to mixed or non-competitive inhibition in certain thiazole hydrazines is a critical pharmacological advantage. Competitive inhibitors can be outcompeted by high substrate (starch) concentrations following a heavy carbohydrate meal. Non-competitive thiazole hydrazines bind to allosteric sites—forming an Enzyme-Substrate-Inhibitor (ESI) complex—ensuring consistent enzyme suppression regardless of dietary carbohydrate load[3].
Mechanistic Pathway of Alpha-Amylase Inhibition
To understand the efficacy of these compounds, we must map the enzymatic pathway.
Carbohydrate hydrolysis pathway and inhibition logic by thiazole hydrazines.
Experimental Methodology: Self-Validating Kinetic Assay
To objectively evaluate the inhibition kinetics of a novel thiazole hydrazine against
Rationale for DNS: The DNS reagent reacts with reducing sugars (maltose) generated by
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM Sodium phosphate buffer with 6.7 mM NaCl (pH 6.9). Causality: The NaCl is strictly required because chloride ions act as essential allosteric activators for
-amylase activity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Enzyme: Porcine pancreatic
-amylase (PPA) dissolved in the assay buffer (0.5 units/mL). -
Substrate: 1% (w/v) soluble starch in buffer, boiled for 15 minutes to gelatinize, then cooled.
-
-
Inhibitor Pre-Incubation:
-
Mix 50
L of the thiazole hydrazine solution (varying concentrations: 0.1 to 100 M in 5% DMSO) with 50 L of PPA. -
Incubate at 37°C for 10 minutes.Causality: Pre-incubation allows the establishment of binding equilibrium before the substrate is introduced, which is vital for accurately calculating the true inhibition constant (
)[3].
-
-
Reaction Initiation:
-
Add 50
L of the 1% starch solution to the mixture. Incubate exactly for 10 minutes at 37°C.
-
-
Reaction Termination & Color Development:
-
Add 100
L of DNS reagent to stop the enzymatic reaction. Causality: The highly alkaline pH of DNS denatures the enzyme instantly, freezing the reaction at the 10-minute mark.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Boil the tubes in a water bath at 100°C for 5 minutes.
-
Cool on ice, then dilute with 900
L of distilled water.
-
-
Spectrophotometric Quantification:
-
Measure absorbance at 540 nm using a microplate reader.
-
Self-Validating Controls:
-
Enzyme Control (100% Activity): Buffer replaces the inhibitor to establish maximum velocity (
). -
Blank (0% Activity): DNS is added before the enzyme to account for any background absorbance of the inhibitor and substrate.
-
Positive Control: Acarbose at known IC
concentrations to validate assay sensitivity.
-
-
Data Analysis: Lineweaver-Burk Plotting
To determine the exact mode of inhibition, the assay is repeated using varying concentrations of starch (0.125%, 0.25%, 0.5%, 1%) against fixed concentrations of the thiazole hydrazine. The initial velocity (
Experimental workflow for validating alpha-amylase inhibition kinetics.
References
- 4-Ethyl-2-hydrazinylthiazole | High-Quality Research Chemical Benchchem URL
- Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring ResearchGate URL
- In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review Biointerface Research in Applied Chemistry URL
- The α-Glucosidase and α-Amylase Enzyme Inhibitory of Hydroxytyrosol and Oleuropein ResearchGate URL
Sources
A Senior Scientist's Guide to Antioxidant Capacity: A Comparative Study of the DPPH Assay vs. Alternative Methodologies
Oxidative stress is a critical factor in the pathogenesis of numerous chronic diseases, making the evaluation of antioxidant capacity a fundamental step in drug discovery, food science, and nutraceutical development. As a Senior Application Scientist, I frequently observe laboratories defaulting to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay without fully grasping its mechanistic nuances or how it benchmarks against orthogonal methods like ABTS, FRAP, and ORAC.
This guide provides a rigorous comparative analysis, mechanistic insights, and a self-validating protocol to ensure your antioxidant screening yields reproducible, publication-quality data.
Mechanistic Causality: The Chemistry of DPPH
Unlike assays that rely on the in situ generation of radicals (such as ABTS), DPPH is a commercially available, stable organic nitrogen radical. It exhibits a deep purple color with a maximum absorption band at 515–517 nm due to its unpaired electron[1]. When an antioxidant (AH) is introduced, it neutralizes the DPPH radical via two primary competitive pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom. This pathway is heavily solvent-dependent. Protic solvents like methanol can form hydrogen bonds with the antioxidant, which sometimes hinders the HAT process[2].
-
Single Electron Transfer (SET) / Sequential Proton Loss Electron Transfer (SPLET): The antioxidant transfers an electron, followed by a proton. This pathway is highly pH-dependent and favored in polar solvents[2].
Causality in Assay Selection: Why do bulky synthetic antioxidants like Butylated Hydroxytoluene (BHT) show lower efficacy in DPPH compared to ABTS? The answer is steric hindrance. The radical site in the DPPH molecule is shielded by two phenyl rings and one picryl ring, restricting physical access for larger polymeric or sterically hindered phenolic antioxidants[2].
Mechanistic pathways of DPPH radical neutralization by antioxidants.
Comparative Data: DPPH vs. ABTS, FRAP, and ORAC
To establish trustworthiness in your screening pipeline, you must benchmark DPPH against other standard assays. Relying on a single assay can obscure the true pharmacological profile of a compound[3].
-
ABTS (TEAC): Measures both hydrophilic and lipophilic antioxidants. Because the ABTS radical cation is less sterically hindered, it often yields higher apparent antioxidant capacities for bulky molecules[4].
-
FRAP (Ferric Reducing Antioxidant Potential): Measures reducing power (Fe3+ to Fe2+). This is purely an electron transfer (SET) mechanism[5].
-
ORAC (Oxygen Radical Absorbance Capacity): Measures peroxyl radical scavenging strictly via the HAT mechanism, utilizing fluorescence decay[5].
Quantitative Comparison of Standard Antioxidants
The table below synthesizes the antioxidant capacities of common standard compounds across different methodologies. Note that a lower IC50 value represents a higher antioxidant potency.
| Standard Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (TEAC Value) | FRAP Assay Profile | Primary Mechanism in DPPH |
| Ascorbic Acid | 6.1 - 8.4[6] | ~1.0[6] | High Reducing Power | SET / HAT |
| Trolox | 3.77 - 4.0[6] | 1.0 (Standard)[6] | High Reducing Power | SET / HAT |
| Gallic Acid | 2.6 - 13.2[6] | 1.23 - 3.48[6] | Very High Reducing Power | SET / HAT |
| BHT | 32.06 - 202.35[6] | Variable | Low-Moderate | HAT (Sterically hindered) |
Data compiled from benchmark comparative studies[6][7].
Self-Validating Experimental Protocol: The DPPH Assay
A protocol is only as reliable as its internal controls. The following workflow incorporates mandatory self-validation steps to ensure data integrity and reproducibility.
Materials & Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent.
-
Methanol (HPLC Grade). Causality Note: Methanol is preferred over water because DPPH is strictly soluble in organic solvents. Adding too much aqueous sample can cause the radical to precipitate[2].
-
Standard Antioxidant (e.g., Trolox or Ascorbic Acid).
Step-by-Step Methodology
-
Reagent Preparation: Dissolve DPPH in methanol to create a 0.1 mM working solution.
-
Internal Validation (Critical Step): Before proceeding, measure the absorbance of the DPPH working solution at 517 nm against a pure methanol blank. The absorbance must be between 0.900 and 1.000. If it is lower, the DPPH radical has degraded (often due to light exposure or moisture) and must be remade[2].
-
Sample Dilution: Prepare a serial dilution of your test compound and the positive control (Trolox) in methanol.
-
Reaction Setup: In a 96-well microplate, add 50 µL of the sample/standard to 150 µL of the DPPH working solution[4].
-
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Causality Note: Light degrades the DPPH radical, leading to false-positive antioxidant readings. The 30-minute window allows slow-reacting phenols to reach a steady state[1].
-
Spectrophotometry: Read the absorbance at 517 nm using a microplate reader.
-
Data Calculation:
-
Calculate the percentage of scavenging activity: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100[6].
-
Plot % Inhibition against sample concentration to determine the IC50 value.
-
Self-validating experimental workflow for the DPPH radical scavenging assay.
Expert Insights: Troubleshooting and Assay Limitations
As a scientist, recognizing when not to use an assay is just as important as knowing how to run it.
-
Color Interference: Plant extracts containing high levels of anthocyanins or carotenoids naturally absorb light in the 500-550 nm range. This overlaps with DPPH's measurement wavelength (517 nm), artificially lowering the calculated % inhibition[4]. Solution: Always run a sample blank (Sample + Methanol without DPPH) and subtract this background absorbance from your final reading.
-
Solvent Incompatibility: If your drug candidate or protein extract is only soluble in aqueous buffers, the DPPH assay will yield erratic results due to precipitation. In these cases, the ABTS assay is a structurally superior choice because the ABTS radical cation is soluble in both aqueous and organic media[4].
-
Reaction Kinetics: Not all antioxidants react at the same rate. Ascorbic acid reacts almost instantaneously, while complex polyphenols like rutin may require up to 60 minutes to reach a steady state. Standardizing a 30-minute incubation is a necessary compromise for high-throughput screening, but kinetic monitoring (reading the plate every 5 minutes) provides a much more comprehensive pharmacological profile[2].
Conclusion
The DPPH assay remains a cornerstone of antioxidant screening due to its high throughput, low cost, and robust reproducibility[3]. However, relying solely on DPPH can obscure the true antioxidant potential of sterically hindered or highly water-soluble compounds. For comprehensive drug development, DPPH should always be multiplexed with ABTS (for aqueous compatibility) and FRAP (to isolate electron-transfer mechanisms) to build a complete and defensible antioxidant profile.
References
- Genesis and development of DPPH method of antioxidant assay Source: PMC - NIH
- DPPH Radical Scavenging Assay Source: MDPI
- Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays Source: ACS Public
- Quantitative comparison of antioxidant capacity against standard antioxidant compounds Source: Benchchem
- Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity Source: ResearchG
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food Source: MDPI
Sources
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Gatekeeper: An In Silico Comparative Guide to Blood-Brain Barrier Permeability for Thiazole Derivatives
Sources
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- 2. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. In silico prediction models for blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology [mdpi.com]
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- 12. ADME@NCATS [opendata.ncats.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 3,4-Difluorophenyl Thiazole Isomers
In the landscape of modern drug discovery and development, the structural elucidation of bioactive small molecules is a critical endeavor.[1] Among the myriad of heterocyclic scaffolds, thiazole derivatives, particularly those bearing fluorinated phenyl rings, represent a class of compounds with significant therapeutic potential.[2][3][4] The precise arrangement of substituents on the aromatic ring can drastically alter the pharmacological profile of a molecule. This guide provides a comprehensive spectroscopic comparison of 3,4-difluorophenyl thiazole isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification.
The introduction of fluorine atoms into a molecular framework can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] Consequently, the ability to distinguish between positional isomers, such as those of 3,4-difluorophenyl thiazole, is paramount. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a clear and objective comparison of these closely related structures.
The Structural Isomers in Focus
This guide will focus on the spectroscopic differentiation of three key isomers where the 3,4-difluorophenyl group is attached to the thiazole ring at different positions:
-
2-(3,4-difluorophenyl)thiazole
-
4-(3,4-difluorophenyl)thiazole
-
5-(3,4-difluorophenyl)thiazole
The subtle differences in the electronic environments of the atoms within these isomers give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[1][5] For the 3,4-difluorophenyl thiazole isomers, ¹H, ¹³C, and ¹⁹F NMR will provide the most definitive data for differentiation.
¹H NMR Spectroscopy
The proton NMR spectra will primarily show signals corresponding to the protons on the thiazole and the difluorophenyl rings. The key to differentiation lies in the chemical shifts and coupling patterns of the thiazole protons.
-
2-(3,4-difluorophenyl)thiazole: Expect two doublets for the H-4 and H-5 protons of the thiazole ring.
-
4-(3,4-difluorophenyl)thiazole: A singlet will be observed for the H-2 proton and another singlet for the H-5 proton.
-
5-(3,4-difluorophenyl)thiazole: A singlet will be observed for the H-2 proton and another for the H-4 proton.
The protons on the 3,4-difluorophenyl ring will appear as a complex multiplet in all three isomers due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The carbon NMR spectra will provide complementary information. The chemical shifts of the thiazole ring carbons will be indicative of the substitution pattern.
-
C-2 of the thiazole ring: This carbon is typically the most deshielded in the unsubstituted thiazole. Its chemical shift will be significantly affected when the difluorophenyl group is attached at this position.
-
C-4 and C-5 of the thiazole ring: The chemical shifts of these carbons will vary depending on the position of the difluorophenyl substituent.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[6][7] The two fluorine atoms on the phenyl ring will exhibit distinct chemical shifts and will be coupled to each other and to the neighboring protons. While the ¹⁹F NMR spectra of the three isomers may appear similar at first glance, subtle differences in the chemical shifts of the fluorine atoms can be observed due to the varying electronic influence of the thiazole ring at different substitution positions.
Table 1: Predicted Key NMR Spectroscopic Data for 3,4-Difluorophenyl Thiazole Isomers
| Isomer | Key ¹H NMR Signals (Thiazole Ring) | Expected ¹³C NMR Shift Ranges (Thiazole Ring) | Key ¹⁹F NMR Features |
| 2-(3,4-difluorophenyl)thiazole | Doublets for H-4 and H-5 | C2: Highly deshielded; C4, C5: Shielded | Two distinct fluorine signals with ortho and meta couplings |
| 4-(3,4-difluorophenyl)thiazole | Singlets for H-2 and H-5 | C4: Highly deshielded; C2, C5: Variable | Two distinct fluorine signals with ortho and meta couplings |
| 5-(3,4-difluorophenyl)thiazole | Singlets for H-2 and H-4 | C5: Highly deshielded; C2, C4: Variable | Two distinct fluorine signals with ortho and meta couplings |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8][9] While all three isomers will exhibit characteristic bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic and heterocyclic rings, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation. The C-F stretching vibrations, typically appearing in the 1300-1000 cm⁻¹ region, will also be present in all isomers.
Key IR Absorption Bands to Monitor:
-
~3100 cm⁻¹: C-H stretching of the thiazole and phenyl rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and thiazole rings.[2][9]
-
~1300-1000 cm⁻¹: C-F stretching vibrations.
-
Fingerprint Region (< 1500 cm⁻¹): Unique patterns of bands for each isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10][11] The position of the absorption maxima (λmax) is influenced by the extent of conjugation in the molecule. The attachment of the difluorophenyl group to the thiazole ring will result in a conjugated system, leading to characteristic π→π* and n→π* transitions.[10] While all three isomers are expected to have similar UV-Vis profiles, minor shifts in λmax may be observed due to the different substitution patterns affecting the overall electronic distribution.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation patterns.[1][12] All three isomers will have the same molecular weight, and their high-resolution mass spectra will confirm the elemental composition. The key to differentiation lies in the analysis of their fragmentation patterns under techniques like Electron Ionization (EI). The position of the difluorophenyl group will influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum. For halogenated compounds, the isotopic pattern can also be a key identifier.[12][13][14]
dot
Caption: General workflow of a mass spectrometry experiment.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity.
Protocol 4: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization source (70 eV).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
dot
Caption: Workflow for the spectroscopic identification of isomers.
Conclusion
The unambiguous identification of 3,4-difluorophenyl thiazole isomers is crucial for advancing drug discovery programs that utilize this privileged scaffold. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined analytical approach is essential for definitive characterization. NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most direct evidence for the substitution pattern on the thiazole ring. IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties, while mass spectrometry confirms the molecular weight and offers clues through fragmentation analysis. By leveraging the strengths of each of these techniques, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and validity of their scientific findings.
References
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- Filo. (2025, December 15). Ultraviolet spectra of aromatic and heterocyclic compounds.
- Hoh, E. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. IntechOpen.
- Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 515-521.
- Görög, S. (2018). Spectroscopic Methods in Drug Quality Control and Development. Inventions, 3(3), 53.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
- Iovu, M. S., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}). Polymers, 11(12), 2093.
- Fernando, S., et al. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Health Perspectives, 126(1), 017004.
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- Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11189–11202.
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- Howard, P. (2025). Spectroscopic Techniques in Modern Drug Characterization. Pharmaceutical and Analytical Acta, 16, 824.
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- Akolkar, S. V., et al. (2018). Synthesis and characterization of novel fluorinated thiazolyl 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazoles by conventional and microwave irradiation. Indian Journal of Pharmaceutical Sciences, 80(2), 346-354.
- ACS Publications. (2023, March 17). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- MDPI. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis and Characterization of New Phenyl Thiazole Derivatives from Substituted Chalcones and Their Antioxidant and Anticancer Activities.
- IUCrData. (2022, October 13). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]pyrazoline.
- ResearchGate. (2026, January 6). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives.
- Semantic Scholar. (2022). Thiazole derivatives: Synthesis, characterization, biological and DFT studies.
-
ACS Publications. (2025, August 11). Green Efficient Synthesis of[12][15]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Retrieved from
- Bouzian, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29519-29531.
- NIH. (2026, February 17). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein.
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- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
